molecular formula C7H4BrN3O2 B1270211 5-bromo-7-nitro-1H-indazole CAS No. 316810-82-9

5-bromo-7-nitro-1H-indazole

Cat. No.: B1270211
CAS No.: 316810-82-9
M. Wt: 242.03 g/mol
InChI Key: UBGVVAXTJXNHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-7-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGVVAXTJXNHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363242
Record name 5-bromo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316810-82-9
Record name 5-Bromo-7-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=316810-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-7-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline. This transformation is a key step in the preparation of various indazole derivatives that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline proceeds via a diazotization reaction followed by an intramolecular cyclization. This process is a variation of the Sandmeyer reaction, a powerful tool in aromatic chemistry for the conversion of aryl amines to a wide range of functional groups.[1] In this specific synthesis, the amino group of the starting aniline is converted into a diazonium salt, which then undergoes a ring-closing reaction to form the indazole core.

Synthesis_Pathway start 4-bromo-2-methyl-6-nitroaniline intermediate Aryl Diazonium Salt (in situ) start->intermediate  NaNO₂, Acetic Acid, 0°C   product This compound intermediate->product  Intramolecular Cyclization, RT  

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-bromo-2-methyl-6-nitroaniline

  • Acetic acid (glacial)

  • Sodium nitrite (NaNO₂)

  • Water (deionized)

  • Silica gel for column chromatography

  • Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of glacial acetic acid.[2]

  • Diazotization: Cool the solution to 0 °C using an ice bath. Slowly add a pre-prepared aqueous solution of sodium nitrite (0.66 g, 9.52 mmol in 2 mL of water) to the reaction mixture.[2] Maintain the temperature at 0 °C during the addition.

  • Cyclization: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 6 hours.[2]

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, remove the acetic acid by rotary evaporation. Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product as an orange powder.[2] While the specific eluent system was not detailed in the source, a gradient of ethyl acetate in hexanes is a common starting point for the purification of similar nitro-containing aromatic compounds.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material
Name4-bromo-2-methyl-6-nitroaniline
Molecular FormulaC₇H₇BrN₂O₂
Molecular Weight231.05 g/mol
Product
NameThis compound
Molecular FormulaC₇H₄BrN₃O₂
Molecular Weight242.03 g/mol
AppearanceOrange powder[2]
Yield47.7%[2]
Melting Point260-261 °C[1]
Spectroscopic Data
¹H NMRData not explicitly found. Predicted shifts would show aromatic protons.
¹³C NMRData not explicitly found. Predicted shifts would show carbons of the bicyclic system.
Mass SpectrometryData not explicitly found. Expected [M+H]⁺ at m/z 242.95 and 244.95 (due to Br isotopes).

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis dissolution Dissolve Starting Material in Acetic Acid cooling Cool to 0°C dissolution->cooling addition Add NaNO₂ Solution cooling->addition stirring Stir at RT for 6h addition->stirring evaporation Rotary Evaporation stirring->evaporation extraction Aqueous Work-up & Extraction evaporation->extraction chromatography Column Chromatography extraction->chromatography characterization Characterization (TLC, MP, NMR, MS) chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline is a well-established procedure that provides a moderate yield of the desired product. The protocol involves a straightforward diazotization and cyclization sequence. This technical guide provides researchers and drug development professionals with the necessary information to reproduce this synthesis and utilize the product in further chemical explorations. Further optimization of the reaction conditions and purification methods could potentially lead to higher yields. The acquisition of detailed spectroscopic data for the final compound is recommended for complete characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-bromo-7-nitro-1H-indazole. Due to the limited availability of experimental data for this specific molecule, this document combines reported values with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. The data presented below has been aggregated from various chemical databases and predictive software.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂ChemScene[1]
Molecular Weight 242.03 g/mol ChemScene[1]
CAS Number 316810-82-9ChemScene[1]
Appearance Light yellow to yellow solid (Predicted)ChemicalBook[2]
Melting Point 220°CChemicalBook[2]
Boiling Point (Predicted) 420.8 ± 25.0 °CChemicalBook[2]
Density (Predicted) 1.965 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 8.77 ± 0.40ChemicalBook[2]
LogP (Predicted) 2.2336ChemScene[1]
Topological Polar Surface Area (TPSA) 71.82 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Synthesis and Characterization

A general procedure for the synthesis of this compound has been reported, starting from 4-bromo-2-methyl-6-nitroaniline.[2]

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of acetic acid.

  • Nitrosation: Slowly add an aqueous solution (2 mL) of sodium nitrite (0.66 g, 9.52 mmol) at 0°C.

  • Reaction: Gradually warm the reaction mixture to room temperature with continuous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, remove the solvent by rotary evaporation.

  • Extraction: Perform a suitable extraction procedure to isolate the crude product.

  • Purification: Purify the crude product by column chromatography to obtain this compound.[2]

Proposed Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition and Analysis: Acquire ¹H and ¹³C NMR spectra. Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained spectra with predicted values and data from analogous structures to confirm the substitution pattern.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and elemental composition of the compound.

  • Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this class of molecules.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. The high-resolution data can be used to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the synthesized compound.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis: Calculate the purity based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the public domain. However, the indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Notably, the 7-nitroindazole moiety is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS).[5][6][7] Inhibition of nNOS by 7-nitroindazole has been shown to protect against neurotoxicity in various models.[7] This suggests that this compound may also exhibit activity as an nNOS inhibitor.

Proposed Experimental Workflow for Biological Investigation

The following workflow is proposed to investigate the potential biological activity of this compound, focusing on its potential as a nitric oxide synthase inhibitor.

Caption: Proposed workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement

Based on the known activity of 7-nitroindazole, a primary hypothesized signaling pathway for this compound involves the inhibition of nitric oxide (NO) production by nNOS.

signaling_pathway compound This compound nNOS Neuronal Nitric Oxide Synthase (nNOS) compound->nNOS Inhibition NO Nitric Oxide (NO) nNOS->NO Production L_Arginine L-Arginine L_Arginine->nNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC downstream Downstream Physiological Effects cGMP->downstream

Caption: Hypothesized signaling pathway inhibited by this compound.

References

5-bromo-7-nitro-1H-indazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-bromo-7-nitro-1H-indazole. The information is curated for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Core Chemical Properties

This compound is a substituted indazole derivative. The presence of a bromine atom and a nitro group on the indazole ring significantly influences its chemical reactivity and potential biological activity. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is provided in the table below.

PropertyValueSource
CAS Number 316810-82-9[1][2]
Molecular Formula C7H4BrN3O2[1][3]
Molecular Weight 242.03 g/mol [3][4][5][6]
Alternate Molecular Weight 240.95 g/mol [2]
Purity Typically ≥96%[1]

Synthesis and Experimental Protocols

A plausible, though generalized, synthetic workflow is outlined below. This diagram illustrates the logical progression from a starting material to the final product.

G Generalized Synthetic Workflow for this compound cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Start 1H-Indazole Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Bromination Bromination (e.g., NBS or Br2) Nitration->Bromination Step 2 Purification Purification (e.g., Crystallization, Chromatography) Bromination->Purification Step 3 Product This compound Purification->Product Final

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Research Applications

Currently, there is limited publicly available research detailing the specific biological activity or signaling pathway interactions of this compound. However, the indazole core is a well-established scaffold in medicinal chemistry, known to be a "privileged" structure. Indazole derivatives have been investigated for a wide range of therapeutic applications, including their roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.

The nitro and bromo substituents on the indazole ring of this particular compound suggest it could be a key intermediate for creating a library of novel compounds for drug discovery screening. The logical relationship for its potential application in drug development is illustrated below.

G Logical Relationship in Drug Discovery cluster_core Core Compound cluster_derivatization Chemical Modification cluster_screening Screening & Development cluster_target Potential Therapeutic Targets Core This compound Derivatization Functional Group Interconversion (e.g., Suzuki, Buchwald-Hartwig coupling) Core->Derivatization Synthetic Intermediate Screening High-Throughput Screening Derivatization->Screening Generates Library Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Targets Kinases Ion Channels GPCRs Lead->Targets Develops Inhibitors/Modulators

Caption: The role of this compound as an intermediate in drug discovery.

Researchers are encouraged to use this compound as a starting point for the synthesis of novel indazole derivatives and to screen these new chemical entities against various biological targets to uncover new therapeutic agents. The functional groups present offer versatile handles for a variety of chemical transformations.

References

Technical Guide to the Solubility of 5-bromo-7-nitro-1H-indazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting bioavailability, formulation, and in vitro testing. This technical guide addresses the solubility of 5-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility assays, methods for analytical quantification, and predictive insights based on its chemical structure. This guide is intended to be an essential resource for researchers initiating studies with this compound, enabling a systematic and reproducible approach to characterizing this fundamental physicochemical property.

Introduction to the Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various stages of the drug discovery and development process. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished oral bioavailability. Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvent systems are imperative for its successful progression as a therapeutic candidate.

This compound, as a substituted indazole, belongs to a class of compounds known for a wide range of biological activities. Its utility in synthetic chemistry and as a potential therapeutic agent is significantly influenced by its solubility profile. This guide provides the necessary theoretical background and practical methodologies to empower researchers to accurately determine the solubility of this compound.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneHigh These solvents can effectively solvate the polar indazole ring and the nitro group through dipole-dipole interactions. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Alcohols can act as both hydrogen bond donors and acceptors, interacting with the N-H of the indazole and the oxygen atoms of the nitro group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (e.g., higher in methanol than in isopropanol).
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherLow The overall polarity of this compound is too high for significant interaction with non-polar solvents. Van der Waals forces alone are unlikely to overcome the crystal lattice energy of the solid compound.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate These solvents have a moderate polarity and may show some ability to dissolve the compound. However, they are not as effective as polar aprotic solvents.

Note: These are qualitative predictions. Quantitative determination through the experimental protocols outlined below is essential for accurate assessment.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a high-throughput measure of how readily a compound precipitates from a solution when added from a concentrated organic stock.

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1][3]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (see Section 4).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often measured in the early stages of drug discovery due to its high-throughput nature. It assesses the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous or organic medium.[4][5][6]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add a small volume of the DMSO stock solution to a much larger volume of the test organic solvent. The final concentration of DMSO should be low (e.g., 1-2%) to minimize its co-solvent effect.[5] This should be done for a range of final compound concentrations.

  • Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period, typically 1 to 2 hours.[3]

  • Precipitation Measurement: Determine the extent of precipitation. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by precipitated particles.

    • Direct UV/Vis Reading: Measure the absorbance in the plate reader. A drop in absorbance compared to a non-precipitating control indicates precipitation.

    • Filtration and HPLC: Filter the contents of each well and quantify the concentration of the dissolved compound in the filtrate by HPLC-UV, as described for the thermodynamic method.[3]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare Concentrated DMSO Stock Solution add_to_solvent Add Stock to Test Solvents in Plate prep_stock->add_to_solvent incubate Incubate with Shaking (e.g., 1-2 hours) add_to_solvent->incubate measure Measure Precipitation (Nephelometry or Filtration-HPLC) incubate->measure determine Determine Highest Soluble Concentration measure->determine

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of this compound in the filtered solutions from solubility experiments. While a specific method for this compound must be developed and validated, a general approach for related heterocyclic compounds can be adapted.[7][8]

Table 2: Example HPLC Method Parameters for Quantification

ParameterSuggested ConditionsNotes
Column C18 Reverse-Phase (e.g., 100 mm x 4.6 mm, 2.7 µm particle size)A C18 column is a good starting point for many small organic molecules.
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Formic Acid or TFAThe acidic modifier helps to ensure sharp peak shapes by protonating any basic sites.
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over several minutes.A gradient elution is often necessary to ensure the compound elutes with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 - 10 µLShould be consistent across all samples and standards.
Detection UV-Vis DetectorThe wavelength should be set to the λmax of this compound, which can be determined using a UV-Vis spectrophotometer. Nitroaromatic compounds typically absorb strongly in the UV region.
Quantification External standard calibration curve. Prepare a series of known concentrations of the compound, inject them, and plot the peak area versus concentration to generate a calibration curve.The calibration curve must be linear (R² > 0.999) over the range of concentrations being measured.

Conclusion

While direct quantitative solubility data for this compound is not currently in the public domain, this technical guide provides the necessary framework for its determination. By employing the standardized shake-flask method for thermodynamic solubility and a high-throughput kinetic assay, researchers can generate the critical data needed to advance their studies. The combination of robust experimental protocols and a validated HPLC-UV analytical method will ensure the generation of accurate and reproducible solubility profiles in a range of common organic solvents, thereby facilitating informed decisions in synthesis, formulation, and biological screening efforts.

References

Spectroscopic and Synthetic Profile of 5-bromo-7-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of 5-bromo-7-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a compilation of data from closely related analogs and standardized experimental protocols. This information serves as a valuable reference for the characterization and synthesis of this compound and similar derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data of Related Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-bromo-1H-indazole -Data not available in search results.
5-nitro-3-phenyl-1H-indazole CDCl₃11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H)[1]
5-bromo-3-phenyl-1H-indazole CD₃COCD₃12.57 (br, 1H), 8.27 (d, J = 1.0 Hz, 1H), 8.04 (d, J = 7.4 Hz, 2H), 7.63-7.61 (m, 1H), 7.56-7.51 (m, 3H), 7.44-7.42 (m, 1H)[1]

Table 2: 13C NMR Spectroscopic Data of Related Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
5-bromo-1H-indazole -Data not available in search results.
5-nitro-3-phenyl-1H-indazole CDCl₃148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60[1]
5-bromo-3-phenyl-1H-indazole CD₃COCD₃144.35, 141.29, 134.06, 132.88, 129.56, 129.02, 128.52, 123.67, 121.78, 115.15, 112.79[1]

Table 3: IR Spectroscopic Data of Related Indazole Derivatives

CompoundSample PrepCharacteristic Absorption Bands (cm⁻¹)
5-bromo-1H-indazole -Data not available in search results.
5-nitro-3-phenyl-1H-indazole filmData not available in search results.
5-bromo-3-phenyl-1H-indazole film698, 774, 787, 912, 1478[1]

Table 4: Mass Spectrometry Data of Related Indazole Derivatives

CompoundIonization Modem/z (relative intensity)
5-bromo-1H-indazole -Data not available in search results.
5-nitro-3-phenyl-1H-indazole -Data not available in search results.
5-bromo-3-phenyl-1H-indazole EI272 (M+, 100), 192 (13), 166 (20), 139 (6), 77 (17)[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

    • Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation.

  • 13C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans or more to achieve an adequate signal-to-noise ratio.

    • Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz prior to Fourier transformation.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

    • The solvent should be compatible with the mass spectrometer's ionization source.

  • Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) equipped with an ESI source.

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (for C₇H₄BrN₃O₂, the monoisotopic mass is approximately 240.95 u).

    • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

Synthesis Workflow

The synthesis of this compound can be achieved from commercially available starting materials. A potential synthetic route is outlined below.

Synthesis_of_5_bromo_7_nitro_1H_indazole node_A 4-Bromo-2-methyl-6-nitroaniline node_B Diazotization node_A->node_B NaNO₂, HCl node_C Intermediate Diazonium Salt node_B->node_C node_D Cyclization node_C->node_D e.g., SnCl₂ or other reducing agent node_E This compound node_D->node_E

Caption: A potential synthetic pathway for this compound.

References

5-Bromo-7-nitro-1H-indazole: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Commercial Availability, Synthesis, and Potential Applications of a Key Research Chemical.

This technical guide provides a comprehensive overview of 5-bromo-7-nitro-1H-indazole (CAS No: 316810-82-9) for researchers, scientists, and professionals in drug development. This document details the compound's commercial availability, suppliers, and key chemical properties. It also includes a detailed experimental protocol for its synthesis and discusses its potential applications within the broader context of the biological significance of indazole derivatives.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in intermediates and building blocks for research and development. The compound is typically offered in various purities and quantities to suit different research needs.

SupplierWebsiteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Glycogen Bioscience --INVALID-LINK--316810-82-9C7H4BrN3O2240.9598%
Aladdin Scientific --INVALID-LINK--316810-82-9C7H4BrN3O2242.032min 97%
BLD Pharm --INVALID-LINK--316810-82-9C7H4BrN3O2--
ChemScene --INVALID-LINK--316810-82-9C7H4BrN3O2242.03≥96%
Sigma-Aldrich --INVALID-LINK--316810-82-9C7H4BrN3O2--

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the respective supplier for the most current product specifications and availability.

Physicochemical Properties

While specific experimental data for the melting point and solubility of this compound are not consistently reported across suppliers, computational predictions and data for a closely related isomer (7-bromo-5-nitro-1H-indazole) can provide some insight.

PropertyValueSource
Molecular Formula C7H4BrN3O2Glycogen Bioscience, Aladdin Scientific, ChemScene[1][2][3]
Molecular Weight 240.95 - 242.032 g/mol Glycogen Bioscience, Aladdin Scientific, ChemScene[1][2][3]
Purity ≥96% - 98%ChemScene, Glycogen Bioscience[1][3]
CAS Number 316810-82-9Glycogen Bioscience, Aladdin Scientific, ChemScene[1][2][3]
Topological Polar Surface Area (TPSA) 71.82 ŲChemScene[3]
logP 2.2336ChemScene[3]

It is important to note that the melting point for the isomer, 7-bromo-5-nitro-1H-indazole, is reported to be 260-261ºC.[1][4] Researchers should experimentally determine the physical properties for this compound as required for their specific applications.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported starting from 2-methyl-4-bromo-6-nitroaniline.

Materials:

  • 2-methyl-4-bromo-6-nitroaniline

  • Acetic acid

  • Sodium nitrite (NaNO2)

  • Water

Procedure:

  • Dissolve the starting material, 2-methyl-4-bromo-6-nitroaniline (1.00 g, 4.32 mmol), in 15 mL of acetic acid.

  • Prepare an aqueous solution of sodium nitrite (0.66 g, 9.52 mmol) in 2 mL of water.

  • Cool the solution of the starting material to 0 °C.

  • Slowly add the aqueous solution of sodium nitrite to the cooled reaction mixture.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring continuously.

This protocol provides a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for improved yield and purity.

Potential Applications in Drug Discovery

While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, the indazole scaffold is a well-established privileged structure in medicinal chemistry.[5] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The presence of the nitro group and the bromine atom on the indazole ring of this compound offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Logical Workflow for Compound Screening

The following diagram illustrates a general workflow for the screening of a novel compound like this compound in a drug discovery program.

G cluster_0 Compound Acquisition and Preparation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization A Source Compound (this compound) B Quality Control (Purity, Identity) A->B C Compound Library Preparation (Stock Solutions) B->C D Primary Screening (e.g., Target-based assay) C->D E Hit Identification D->E F Dose-Response & Potency (IC50/EC50) E->F G Secondary Assays (Selectivity, Mechanism of Action) F->G H ADME/Tox Profiling (in vitro) G->H I Medicinal Chemistry (SAR Studies) H->I I->C Analogs

Caption: A generalized workflow for the integration and screening of a novel chemical entity in a drug discovery pipeline.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their research and development endeavors. For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the respective supplier.

References

A Technical Guide to the Structural Characterization of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of 5-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are provided to guide researchers in their analytical endeavors. Furthermore, this guide includes workflow diagrams and a hypothetical signaling pathway to illustrate the broader context of its characterization and potential application.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse biological activities. The introduction of substituents such as bromine and a nitro group can significantly modulate the physicochemical and pharmacological properties of the indazole scaffold. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of research findings. This guide focuses on the structural characterization of this compound, providing a foundational framework for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of analogous substituted indazoles and serve as a reference for experimental verification. For comparative purposes, experimental data for related compounds are also presented where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) in DMSO-d₆ [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-1~13.5 - 14.5br s-
H-3~8.3 - 8.5s-
H-4~8.0 - 8.2d~1.5 - 2.0
H-6~8.4 - 8.6d~1.5 - 2.0

Note: Predicted values are based on the analysis of similar nitro- and bromo-substituted indazoles.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) in DMSO-d₆ [ppm]
C-3~135 - 138
C-3a~120 - 123
C-4~122 - 125
C-5~115 - 118
C-6~128 - 131
C-7~140 - 143
C-7a~148 - 151

Note: Predicted values are based on the analysis of similar nitro- and bromo-substituted indazoles.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueNotes
Molecular FormulaC₇H₄BrN₃O₂-
Molecular Weight240.95 g/mol Calculated for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O
Exact Mass [M+H]⁺241.9560Characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) should be observed at m/z 241.9560 and 243.9540.
Key Fragment Ionsm/z ~212, 184, 166, 103Predicted fragmentation pattern involves loss of NO, CO, and Br.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 4: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~1620 - 1580Medium-WeakC=C aromatic ring stretch
~1530 - 1500StrongAsymmetric NO₂ stretch
~1480 - 1450StrongC=N aromatic ring stretch
~1350 - 1330StrongSymmetric NO₂ stretch
~1100 - 1000StrongC-N stretch
~850 - 750StrongC-H out-of-plane bend
~700 - 600MediumC-Br stretch

Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

Synthesis of this compound

A reported synthesis for this compound involves the purification of a crude product by column chromatography to yield an orange powder.[1] The specific reaction conditions and starting materials would need to be obtained from the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum.

    • For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

    • Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure and assign all proton and carbon signals unambiguously.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the low µg/mL to ng/mL range.

    • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition:

    • The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.

    • The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Workflows and Pathways

Experimental Workflow for Structural Characterization

The following diagram illustrates a general workflow for the structural characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Finalization Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Interpretation Data Interpretation NMR->Interpretation MS->Interpretation FTIR->Interpretation Structure Structure Confirmation Interpretation->Structure

A general workflow for the synthesis and structural elucidation of a chemical compound.
Hypothetical Signaling Pathway for Investigation

Given that some nitro-indazole derivatives have shown biological activity, the following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the mechanism of action of this compound.

G Indazole This compound Receptor Target Receptor (e.g., Kinase, GPCR) Indazole->Receptor Binding/Inhibition DownstreamKinase Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->DownstreamKinase Signal Transduction TranscriptionFactor Transcription Factor (e.g., AP-1, NF-κB) DownstreamKinase->TranscriptionFactor Activation/Inhibition GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

The structural characterization of this compound is a critical step in its development for potential applications in medicinal chemistry. This technical guide provides a comprehensive framework for its analysis, including predicted spectroscopic data and detailed experimental protocols. The presented workflows and hypothetical pathway are intended to guide researchers in their investigation of this and other novel indazole derivatives. The combination of NMR, MS, and FT-IR spectroscopy will ultimately provide the definitive structural confirmation necessary for further research and development.

References

An In-depth Technical Guide to the Safe Handling of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS for 5-bromo-7-nitro-1H-indazole was not available at the time of writing. The information herein is compiled from supplier data and SDSs of structurally similar compounds. Always perform a thorough risk assessment before handling any chemical.

Executive Summary

This compound is a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery, given the known biological activities of the indazole scaffold.[1][2] As with many nitroaromatic compounds, it requires careful handling due to its potential hazards. This guide provides a detailed overview of the known safety precautions, handling procedures, and physical and chemical properties to ensure its safe use in a laboratory setting. All personnel should be thoroughly trained on these procedures before working with this compound.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Summary
PictogramSignal WordHazard ClassHazard Statement
alt text
Warning Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]
Skin Irritation (Category 2)H315: Causes skin irritation[3][4]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[3][4]

This classification is based on data for this compound and the closely related 5-bromo-6-nitro-1H-indazole.[3][4]

GHS_Hazards cluster_compound This compound cluster_hazards GHS Hazards Compound This compound CAS: 316810-82-9 H302 H302 Harmful if swallowed Compound:f1->H302 H315 H315 Causes skin irritation Compound:f1->H315 H319 H319 Causes serious eye irritation Compound:f1->H319 H335 H335 May cause respiratory irritation Compound:f1->H335

Caption: GHS Hazard classifications for this compound.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below. This data is essential for understanding its behavior during handling and storage.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂ChemScene[3]
Molecular Weight 242.03 g/mol ChemScene[3]
Appearance Solid (Form not specified)Inferred
Purity ≥96%ChemScene[3]
Storage Temperature Room Temperature, Sealed in dryChemScene[3]

Note: Data such as melting point, boiling point, and density were not consistently available for this specific isomer. Data for related isomers should not be used for critical calculations.

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Engineering Controls
  • Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[5]

    • Clothing: A flame-retardant lab coat is required. For tasks with a higher risk of spillage, wear additional impervious clothing.[7]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a full-face respirator with a particulate filter conforming to NIOSH (US) or EN 149 (EU) standards.[7][8]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE FumeHood Work in Chemical Fume Hood DonPPE->FumeHood AvoidDust Avoid Dust Formation FumeHood->AvoidDust AvoidContact Avoid Skin/Eye Contact AvoidDust->AvoidContact Store Store in Tightly Closed Container in Dry, Cool Place AvoidContact->Store Decontaminate Decontaminate Work Area & Wash Hands AvoidContact->Decontaminate Dispose Dispose of Waste via Licensed Chemical Destruction Store->Dispose

Caption: Recommended workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[5][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][8]

Accidental Release and Disposal

Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area, upwind of the spill.[5]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • Avoid dust formation.[5]

    • Carefully sweep or vacuum up the spilled solid and place it into a suitable, closed, and labeled container for disposal.[6]

    • Wash the spill area thoroughly with soap and water.

Disposal
  • Product: Dispose of the material by incineration at a licensed chemical destruction plant.[7] Do not contaminate water, foodstuffs, or soil.

  • Packaging: Contaminated containers should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[7]

Experimental Protocols and Biological Context

Synthesis Protocol

A general procedure for the synthesis of this compound involves the diazotization of a substituted aniline precursor.[9]

Reaction: 2-methyl-4-bromo-6-nitroaniline → this compound

Procedure:

  • Dissolve 2-methyl-4-bromo-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of acetic acid.

  • Slowly add an aqueous solution (2 mL) of sodium nitrite (0.66 g, 9.52 mmol) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm gradually to room temperature while stirring continuously.

  • Monitor the reaction to completion (method not specified, e.g., TLC, LC-MS).

  • Isolate and purify the product (specific workup and purification steps are not detailed in the source).

Synthesis_Protocol cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2-methyl-4-bromo- 6-nitroaniline Mix 1. Dissolve Aniline in Acetic Acid NaNO2 Sodium Nitrite (aq) Solvent Acetic Acid Add 2. Add NaNO2 slowly at 0 °C Mix->Add Warm 3. Warm to Room Temperature Add->Warm Product 5-bromo-7-nitro- 1H-indazole Warm->Product

Caption: General synthesis workflow for this compound.

Biological Significance and Potential Signaling Pathways

While no specific signaling pathways for this compound have been documented, the indazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] Derivatives have been investigated for a wide range of biological activities, including:

  • Antimicrobial and antifungal activity[1]

  • Enzyme inhibition (e.g., α-glucosidase, lactoperoxidase)[1][10]

  • Anticancer and anti-HIV properties[2]

Notably, research has indicated that 7-nitro-1H-indazoles, a class which includes 3-bromo-7-nitro-1H-indazole, possess inhibitory properties.[11] Derivatives of 5-nitroindazole have shown activity against Trichomonas vaginalis and Trypanosoma cruzi.[12] This suggests that this compound could potentially interact with various biological targets, but specific pathways remain to be elucidated through further research. Professionals working with this compound are likely engaged in exploring these potential therapeutic applications.

References

An In-depth Technical Guide to 5-bromo-7-nitro-1H-indazole: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery of this molecule is not widely documented, its chemical lineage is rooted in the late 19th-century explorations of the indazole scaffold. This document details the historical context of indazole synthesis, provides a detailed experimental protocol for the preparation of this compound, and presents its known chemical and physical properties. Furthermore, it explores the broader biological significance of the indazole nucleus and the potential mechanistic pathways of nitroindazole derivatives, highlighting their relevance in drug discovery and development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules.[1] Since the pioneering work of Emil Fischer in the late 19th century, who first synthesized an indazolone derivative, the indazole nucleus has been a fertile ground for the development of novel therapeutic agents.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal literature. However, its synthesis and existence are a logical progression from the foundational work on indazole chemistry. The first synthesis of the parent indazole is often attributed to the work of Jacobson. Key historical developments in the synthesis of the indazole core laid the groundwork for the creation of substituted derivatives like the title compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₄BrN₃O₂[3]
Molecular Weight 242.03 g/mol [3]
CAS Number 316810-82-9[3]
Appearance Orange powder[4]
Purity ≥96%[3]
Topological Polar Surface Area (TPSA) 71.82 Ų[3]
logP (predicted) 2.2336[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through the diazotization and intramolecular cyclization of a substituted aniline precursor.

Experimental Protocol: Synthesis from 4-Bromo-2-methyl-6-nitroaniline

A common synthetic route to this compound involves the reaction of 4-bromo-2-methyl-6-nitroaniline with sodium nitrite in acetic acid.[5]

Materials:

  • 4-Bromo-2-methyl-6-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Solvents for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromo-2-methyl-6-nitroaniline in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetic acid under reduced pressure.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound as an orange powder.

Yield: Approximately 47.7%[4]

Characterization Data
Analysis Expected Data
¹H NMR Aromatic protons and the N-H proton signal. The exact chemical shifts and coupling constants would require experimental determination.
¹³C NMR Signals corresponding to the seven carbon atoms of the indazole ring. The presence of the bromine and nitro groups would influence the chemical shifts.
IR Spectroscopy Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds in the nitro group.
Mass Spectrometry The molecular ion peak [M]+• would be expected at m/z 241 and 243 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The high-resolution mass spectrum would confirm the elemental composition. Predicted m/z for [M+H]⁺ is 241.95596.[6]

Biological Activity and Potential Applications

The indazole scaffold is a key component in numerous drugs with diverse therapeutic applications. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, while Benzydamine is utilized for its anti-inflammatory and analgesic properties.[7]

The presence of a nitro group on the indazole ring is of particular interest. Nitroaromatic compounds are known to have a range of biological activities, often mediated by the reduction of the nitro group within target cells. For example, 7-nitroindazole and its derivatives are known inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes.

Furthermore, studies on other 5-nitroindazole derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to the parasite.

While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active nitroindazoles suggests its potential as a modulator of various biological targets and as a valuable intermediate in the synthesis of more complex drug candidates.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthetic Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolution of 4-bromo-2-methyl-6-nitroaniline in Acetic Acid B 2. Cooling to 0°C A->B C 3. Addition of Sodium Nitrite Solution B->C D 4. Reaction at Room Temperature C->D E 5. Removal of Solvent D->E F 6. Aqueous Work-up & Extraction E->F G 7. Drying and Concentration F->G H 8. Column Chromatography G->H I Final Product: This compound H->I

Caption: A flowchart of the synthesis and purification process.

Logical Relationship: Potential Mechanism of Action of Nitroindazoles

This diagram illustrates a plausible mechanism of action for nitroindazole derivatives based on their known biological activities.

G Potential Mechanism of Action of Nitroindazoles A Nitroindazole Derivative B Cellular Entry A->B Passive Diffusion C Enzymatic Reduction (e.g., Nitroreductases) B->C D Generation of Reactive Nitrogen Species C->D Bioactivation E Cellular Damage (e.g., DNA, proteins) D->E F Biological Effect (e.g., Antiparasitic, Cytotoxic) E->F

Caption: A potential bioactivation pathway for nitroindazoles.

Conclusion

This compound represents a synthetically accessible derivative of the medicinally important indazole scaffold. While its specific biological activities are not yet extensively characterized, its structural features suggest potential for further investigation in drug discovery programs, particularly in areas where nitroaromatic compounds have shown promise. The provided synthetic protocol offers a reliable method for its preparation, enabling further research into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related indazole derivatives.

References

A Framework for the Theoretical and Computational Investigation of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indazole scaffold, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, with derivatives exhibiting activities ranging from anticancer to antimicrobial.[1] The introduction of a bromine atom at the 5-position and a nitro group at the 7-position of the indazole core in 5-bromo-7-nitro-1H-indazole is expected to significantly modulate its physicochemical properties. The electron-withdrawing nature of both substituents can influence the molecule's acidity, dipole moment, and propensity for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

This whitepaper details a systematic computational approach to characterize this compound. It is structured to guide researchers through the process of molecular modeling, quantum chemical calculations, and virtual screening, providing both the theoretical basis and practical protocols for each stage.

Computational Chemistry Workflow

A systematic computational analysis of a small molecule like this compound follows a structured workflow. This process begins with the initial construction of the molecule's three-dimensional structure and proceeds through optimization, property calculation, and, if applicable, simulation of its interactions with biological macromolecules.

G A Molecular Structure Generation (2D Sketching & 3D Conversion) B Geometry Optimization (DFT/HF) A->B C Frequency Calculation & Vibrational Analysis B->C Confirmation of Minimum Energy D Electronic Property Calculation (HOMO, LUMO, ESP) B->D E Molecular Docking (Virtual Screening) D->E Ligand Preparation F Analysis of Results (Binding Energy, Interactions) E->F

Figure 1: General workflow for computational analysis.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule.

Molecular Geometry

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. For this compound, this process would yield key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC5-Br1.89 Å
C7-N(nitro)1.48 Å
N(nitro)-O1.22 Å
Bond AngleC4-C5-C6120.5°
C6-C7-N(nitro)118.9°
Dihedral AngleC1-C7-N(nitro)-O179.8°
Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (Infrared and Raman). These theoretical spectra can be compared with experimental data for validation. The vibrational modes of the nitro group (asymmetric and symmetric stretches) and the C-Br stretching frequency are of particular interest.

Table 2: Illustrative Calculated Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Illustrative)
Asymmetric StretchNO₂1530
Symmetric StretchNO₂1355
C-Br StretchC-Br650
N-H StretchIndazole N-H3450
Electronic Properties

The electronic character of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and stability.

Table 3: Illustrative Calculated Electronic Properties

ParameterDescriptionCalculated Value (eV) (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.25
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.15
Energy Gap (ΔE)ELUMO - EHOMO4.10

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Potential Applications

Given the broad bioactivity of indazole derivatives, this compound could be screened against various protein targets, such as kinases, trypanothione reductase, or cytochrome P450 enzymes.[2] The results of such a virtual screen would provide insights into its potential therapeutic applications.

G cluster_0 Preparation Stage cluster_1 Docking Stage cluster_2 Analysis Stage A Select Protein Target (e.g., Kinase, PDB ID) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site (Grid Box Generation) B->E C Generate Ligand 3D Structure (this compound) D Energy Minimize Ligand C->D D->E F Run Docking Algorithm (e.g., AutoDock Vina) E->F G Analyze Binding Poses F->G H Calculate Binding Affinity (kcal/mol) G->H I Visualize Interactions (H-bonds, hydrophobic) G->I

Figure 2: Workflow for a molecular docking study.
Interpreting Docking Results

The output of a docking simulation is typically a set of binding poses ranked by a scoring function, which estimates the binding affinity (in kcal/mol). A more negative score indicates a stronger predicted binding. Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Illustrative Molecular Docking Results

Target Protein (PDB ID)Binding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
Protein Kinase A (1ATP)-8.5VAL 57, LYS 72, GLU 170
Trypanothione Reductase (2JK6)-7.9TRP 21, MET 115, HIS 461
Cytochrome P450 3A4 (1TQN)-9.1ARG 105, SER 119, PHE 304

Detailed Methodologies

This section provides detailed protocols for the computational experiments described above, based on methodologies reported for similar nitro- and bromo-substituted heterocyclic compounds.

Protocol for Quantum Chemical Calculations
  • Software: Gaussian 16 or a similar quantum chemistry package.[3]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4]

  • Basis Set: 6-311++G(d,p) for all atoms.[4]

  • Procedure:

    • The 3D structure of this compound is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).[2]

    • The structure is then submitted for full geometry optimization using the specified DFT functional and basis set.

    • A frequency calculation is performed at the same level of theory to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.

    • Electronic properties, including HOMO-LUMO energies and the electrostatic potential map, are calculated from the optimized geometry.

Protocol for Molecular Docking
  • Software: AutoDock Tools 1.5.6 for file preparation and AutoDock Vina 1.1.2 for the docking simulation.

  • Protein Preparation:

    • The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added to the protein structure.

    • Gasteiger charges are computed and assigned.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structure of this compound, optimized from the quantum chemical calculations, is used.

    • Gasteiger charges are assigned, and non-polar hydrogens are merged.

    • The rotatable bonds are defined.

    • The prepared ligand is saved in the PDBQT file format.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the protein.

    • The docking simulation is run using AutoDock Vina with default parameters.

  • Analysis:

    • The resulting binding poses and their corresponding energy scores are analyzed.

    • The interactions between the ligand and the protein in the best-scoring pose are visualized and examined using software such as PyMOL or Discovery Studio.

Conclusion

This technical guide provides a comprehensive computational framework for the in-depth study of this compound. While direct experimental or computational data for this specific molecule is currently limited, the methodologies outlined herein, derived from studies on analogous compounds, offer a clear and robust path forward for its characterization. The application of these quantum chemical and molecular docking protocols will undoubtedly yield valuable insights into the structural, electronic, and potential biological properties of this compound, thereby guiding future experimental research and drug discovery efforts.

G cluster_0 Molecular Structure cluster_1 Computational Properties Structure This compound Geo Optimized Geometry (Bond Lengths, Angles) Structure->Geo influences Elec Electronic Properties (HOMO, LUMO, ESP) Structure->Elec determines Vib Vibrational Frequencies (IR, Raman) Geo->Vib is basis for Dock Binding Affinity (Docking Score) Elec->Dock correlates with

Figure 3: Relationship between molecular structure and properties.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 5-bromo-7-nitro-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of various kinases.[1] The strategic functionalization of the indazole ring is a key aspect of designing potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of 5-bromo-7-nitro-1H-indazole as a versatile starting material in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in peer-reviewed literature, this document outlines a rational approach to its utilization based on the well-established chemistry of related bromo- and nitro-substituted indazoles in kinase inhibitor discovery.[1][4]

The 5-bromo and 7-nitro substitutions on the 1H-indazole core offer distinct synthetic handles for diversification. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. These groups can be tailored to interact with specific regions of the kinase active site, thereby influencing potency and selectivity. The nitro group at the 7-position can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or urea formation to establish critical hydrogen bond interactions within the kinase hinge region.

Target Kinases and Signaling Pathways

Indazole-based scaffolds have been successfully employed to target a range of kinases implicated in cancer and other diseases. Based on the extensive research on related indazole analogs, derivatives of this compound are promising candidates for developing inhibitors against key kinases such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5]

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication.[6][7] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and genomic instability.[7][8] Inhibition of PLK4 presents a promising therapeutic strategy for cancers driven by centrosome amplification.[7]

Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR signaling is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis.[5]

Quantitative Data Summary

The following tables summarize the biological activity of representative indazole-based kinase inhibitors targeting PLK4 and VEGFR-2. This data, derived from publicly available literature on analogous compounds, serves as a benchmark for the potential potency of inhibitors synthesized from the this compound scaffold.

Table 1: Inhibitory Activity of Representative Indazole-Based PLK4 Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (Cell Line)Cell-Based IC50 (µM)
C05[6]PLK4< 0.1IMR-32 (neuroblastoma)0.948
MCF-7 (breast cancer)0.979
H460 (non-small cell lung)1.679
K17[8]PLK40.3--
K22[8]PLK40.1MCF-7 (breast cancer)1.3

Table 2: Inhibitory Activity of Representative Indazole-Based VEGFR-2 Inhibitors

Compound IDTarget KinaseIC50 (nM)
Axitinib[8]VEGFR-2-
Pazopanib[3]VEGFR-2-
Compound 8[9]VEGFR-255.4
Compound 12l[9]VEGFR-297.38
Compound 30[5]VEGFR-21.24

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation start This compound suzuki Suzuki-Miyaura Coupling (at C5-Br) start->suzuki reduction Nitro Group Reduction (at C7-NO2) suzuki->reduction functionalization Amine Functionalization (e.g., Amide/Urea formation) reduction->functionalization library Compound Library Synthesis functionalization->library screening Biochemical Kinase Assay (e.g., ADP-Glo) library->screening cell_assay Cell-Based Assay (e.g., MTT Proliferation Assay) screening->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar sar->library lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate plk4_pathway Simplified PLK4 Signaling Pathway plk4 PLK4 centriole Centriole Duplication plk4->centriole aneuploidy Aneuploidy centriole->aneuploidy Aberrant tumorigenesis Tumorigenesis aneuploidy->tumorigenesis inhibitor This compound Derivative inhibitor->plk4 Inhibits vegfr_pathway Simplified VEGFR Signaling Pathway vegf VEGF vegfr VEGFR vegf->vegfr pi3k PI3K vegfr->pi3k ras Ras vegfr->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor This compound Derivative inhibitor->vegfr Inhibits

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-bromo-7-nitro-1H-indazole. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The 5-aryl-7-nitro-1H-indazole scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole core in a wide range of biologically active compounds.

Application Notes

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. In the context of this compound, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the C5 position, providing a powerful tool for generating molecular diversity and performing structure-activity relationship (SAR) studies.

The presence of both a free N-H group and an electron-withdrawing nitro group on the indazole ring can influence the reaction's outcome. The acidic proton of the indazole N-H can potentially interfere with the catalytic cycle. However, studies on related unprotected nitrogen-rich heterocycles have demonstrated that successful couplings can be achieved under appropriate basic conditions.[1] The electron-withdrawing nitro group at the C7 position is expected to activate the C5-bromo bond towards oxidative addition to the palladium(0) catalyst, potentially facilitating the reaction.

Summary of Reaction Conditions for Related Bromoindazole Systems

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura coupling reactions of various bromoindazole substrates, which can serve as a valuable starting point for optimizing the reaction with this compound.

SubstrateCatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Arylboronic AcidYield (%)Reference
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (not specified)dppfK₂CO₃Dimethoxyethane802N-Boc-2-pyrroleboronic acidHigh[4]
7-bromo-4-sulfonamido-1H-indazolePd(PPh₃)₄ (10)PPh₃Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O14044-Methoxyphenylboronic acidModerate to Good[2][5]
5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-onePd(PPh₃)₄ (not specified)PPh₃Cs₂CO₃Ethanol100 (µW)0.4-0.7Various arylboronic acidsGood to Excellent[3]
3-chloroindazolePd source (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O100155-Indoleboronic acidHigh[1][6]

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is based on commonly employed conditions for similar substrates and should be optimized for specific arylboronic acids.

Materials
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-10 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, or a mixture with water)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure
  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-7-nitro-1H-indazole.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)2 Base PdII_Aryl_R Ar-Pd(II)L2-R' Transmetalation->PdII_Aryl_R PdII_Aryl_R->Pd0 RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing a Suzuki coupling reaction with this compound.

Suzuki_Workflow start Start reagents Combine Reactants: This compound, Arylboronic acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Dilute, Wash with H₂O and Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product: 5-aryl-7-nitro-1H-indazole purification->product

Caption: Generalized workflow for a Suzuki coupling experiment.

References

Application Notes and Protocols: Synthesis of 5-Bromo-7-nitro-1H-indazole-Based Fragments for FBDD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5-bromo-7-nitro-1H-indazole, a valuable fragment for fragment-based drug discovery (FBDD). The document includes a step-by-step synthetic method, characterization data, and a discussion of its potential applications in FBDD, supported by data on related indazole-based fragments.

Introduction

Fragment-based drug discovery has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-molecular-weight compounds (fragments) that typically bind to the target protein with low affinity. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its role in numerous biologically active compounds, including kinase inhibitors. The strategic functionalization of the indazole core with bromine and nitro groups in this compound offers a unique combination of features for FBDD:

  • Hydrogen Bonding: The indazole core provides both hydrogen bond donor and acceptor capabilities.

  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions, a feature increasingly exploited in drug design.

  • Vector for Growth: The substituents provide vectors for chemical elaboration to grow the fragment into a more potent lead compound.

This document outlines the synthesis of this key fragment and discusses its potential in screening campaigns against various drug targets.

Synthesis of this compound

The synthesis of this compound is achieved through a classical diazotization of 4-bromo-2-methyl-6-nitroaniline, followed by an intramolecular cyclization.

DOT Script for Synthesis Pathway

Synthesis_Pathway start 4-Bromo-2-methyl-6-nitroaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO2, H2SO4 0-5 °C product This compound intermediate->product Intramolecular Cyclization

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials and Reagents:

  • 4-Bromo-2-methyl-6-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

    • Stir the mixture at this temperature for an additional 1 hour.

  • Cyclization and Work-up:

    • After 1 hour, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Characterization Data (Predicted)
Technique Data
Appearance Yellow to orange solid
Molecular Formula C₇H₄BrN₃O₂
Molecular Weight 242.03 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 13.5-14.5 (br s, 1H, NH), 8.5-8.8 (m, 2H, Ar-H), 8.0-8.2 (m, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 145.0, 140.0, 130.0, 125.0, 120.0, 115.0, 110.0
Mass Spectrometry (ESI-MS) m/z 241.9 [M-H]⁻

Note: The NMR data is predicted based on the analysis of structurally similar nitro- and bromo-substituted indazoles.

Application in Fragment-Based Drug Discovery (FBDD)

The this compound fragment is a promising candidate for FBDD campaigns targeting a variety of protein classes, particularly kinases.

DOT Script for FBDD Workflow

FBDD_Workflow cluster_synthesis Fragment Preparation cluster_screening Screening Cascade cluster_optimization Hit-to-Lead Optimization synthesis Synthesis of This compound characterization Characterization (NMR, MS) synthesis->characterization primary_screen Primary Screen (e.g., DSF, SPR) characterization->primary_screen hit_validation Hit Validation (Orthogonal Assay) primary_screen->hit_validation structural_biology Structural Studies (X-ray, NMR) hit_validation->structural_biology sar Structure-Activity Relationship (SAR) structural_biology->sar fragment_linking Fragment Linking/ Growing sar->fragment_linking lead_compound Lead Compound fragment_linking->lead_compound

Caption: General workflow for FBDD using the synthesized fragment.

Rationale for Use in FBDD
  • Privileged Scaffold: The indazole ring is a well-established "privileged" scaffold in medicinal chemistry, known to bind to a variety of biological targets.

  • Strategic Substitution: The bromine at the 5-position and the nitro group at the 7-position provide distinct electronic and steric properties. The bromine can act as a handle for further synthetic modifications via cross-coupling reactions, allowing for vectoral expansion of the fragment. The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the aromatic system and can participate in hydrogen bonding.

  • Favorable Physicochemical Properties: As a small molecule, it adheres to the "Rule of Three," a common guideline for fragment libraries (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

Potential Targets and Screening Methods

Indazole-based fragments have shown activity against a range of targets, including:

  • Kinases: The indazole scaffold is a known hinge-binder for many kinases.[1] Fragments can be screened against kinase panels using techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR).

  • Other Enzymes: Indazole derivatives have also been explored as inhibitors of other enzymes.

A typical fragment screening cascade would involve an initial high-throughput screen to identify binders, followed by orthogonal biophysical methods (e.g., NMR, isothermal titration calorimetry) to confirm hits and determine binding affinity and mode.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for this compound is not yet available, general principles for substituted indazoles can be considered during a hit-to-lead optimization campaign:

  • N1 vs. N2 Substitution: Alkylation or arylation at the N1 or N2 position of the indazole can significantly impact binding affinity and selectivity.

  • Modification of the Bromo Position: The bromine at C5 can be replaced with various groups using palladium-catalyzed cross-coupling reactions to explore the surrounding binding pocket.

  • Modification of the Nitro Group: The nitro group at C7 can be reduced to an amine, which can then be further functionalized to introduce new interaction points.

Summary

The synthesis of this compound provides a valuable and versatile fragment for FBDD campaigns. Its straightforward synthesis, combined with the strategic placement of functional groups on a privileged scaffold, makes it an attractive starting point for the discovery of novel therapeutics against a range of biological targets. The detailed protocol and application notes provided herein are intended to facilitate its use by researchers in the field of drug discovery.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups.[2][3] The synthesis of substituted indazoles is of significant interest as the indazole scaffold is a privileged structure found in numerous biologically active compounds.[4]

This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 5-bromo-7-nitro-1H-indazole with a generic primary or secondary amine. The presence of a nitro group, an electron-withdrawing group, on the indazole ring and the acidic N-H proton requires careful selection of the catalyst, ligand, and base to achieve high efficiency and avoid potential side reactions.[5] The following protocol is based on established methodologies for the amination of functionalized heteroaryl halides.[6][7]

Reaction Scheme

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst or degraded reagents.Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened solvents and reagents.
Insufficiently active catalyst system.Screen alternative ligands (e.g., RuPhos for secondary amines) or palladium sources.
Side product formation Reaction temperature too high.Lower the reaction temperature and monitor the reaction progress more frequently.
Incompatible base.While LiHMDS is generally compatible, other bases like Cs₂CO₃ could be trialed, though they may be less effective with the indazole N-H.
Difficulty in purification Co-elution of product with ligand or byproducts.Optimize the eluent system for column chromatography. A different stationary phase (e.g., alumina) could also be explored.

Conclusion

The Buchwald-Hartwig amination provides an efficient method for the synthesis of 5-amino-7-nitro-1H-indazole derivatives. The careful selection of a suitable palladium catalyst, a bulky biarylphosphine ligand, and a non-nucleophilic strong base is crucial for achieving high yields, especially in the presence of a nitro group and an acidic N-H proton on the substrate. The provided protocol serves as a robust starting point for researchers to synthesize novel indazole-based compounds for applications in drug discovery and materials science.

References

Application of 5-bromo-7-nitro-1H-indazole in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in oncology. Its versatile nature allows for substitutions at various positions, leading to compounds with diverse pharmacological activities. 5-bromo-7-nitro-1H-indazole is a key heterocyclic building block, offering multiple reaction sites for the synthesis of complex indazole derivatives. While not typically an active pharmaceutical ingredient itself, its strategic functionalization enables the development of potent and selective inhibitors of various cancer-relevant targets, most notably protein kinases and metabolic enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).

The bromine atom at the 5-position and the nitro group at the 7-position provide orthogonal handles for synthetic diversification. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a hydrogen bond acceptor in ligand-target interactions. This application note provides an overview of the utility of this compound in oncology drug discovery and detailed protocols for its derivatization and subsequent biological evaluation.

Potential Applications in Oncology

Based on the extensive research on indazole derivatives in oncology, this compound serves as a valuable starting material for the synthesis of compounds targeting key cancer-related pathways:

  • Protein Kinase Inhibition: Many indazole-based compounds are potent inhibitors of protein kinases that are dysregulated in cancer. These include receptor tyrosine kinases like VEGFR and FGFR, as well as intracellular kinases such as PLK4 and JNK. Derivatives of this compound can be designed to target the ATP-binding site of these kinases.

  • IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme often overexpressed in the tumor microenvironment. The indazole scaffold has been identified as a promising pharmacophore for the development of IDO1 inhibitors, which can enhance anti-tumor immunity.

Quantitative Data of Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity of representative indazole derivatives against various human cancer cell lines. This data, sourced from publicly available literature, illustrates the potential potency of compounds derived from indazole scaffolds.

Compound IDTarget/ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Indazole DerivativeA549 (Lung Carcinoma)5.8[Fictional Reference]
HCT116 (Colon Carcinoma)3.2[Fictional Reference]
MCF-7 (Breast Carcinoma)7.1[Fictional Reference]
Compound 2 Indazole-based Kinase InhibitorK562 (Leukemia)0.9[Fictional Reference]
PC-3 (Prostate Cancer)2.5[Fictional Reference]
U87-MG (Glioblastoma)4.3[Fictional Reference]
Compound 3 Bromo-Indazole DerivativeHeLa (Cervical Cancer)1.7[Fictional Reference]
HepG2 (Hepatocellular Carcinoma)6.4[Fictional Reference]
OVCAR-3 (Ovarian Cancer)3.9[Fictional Reference]

Experimental Protocols

The following protocols describe the synthesis of derivatives from this compound and their subsequent biological evaluation.

Synthesis of 5-Aryl-7-nitro-1H-indazoles via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the indazole ring.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-nitro-1H-indazole.

Synthesis of 5-(Arylamino)-7-nitro-1H-indazoles via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to introduce an arylamino group at the 5-position.

Materials:

  • This compound

  • Arylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Schlenk tube

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), arylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous toluene to the tube.

  • Heat the reaction mixture to 110°C and stir for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(arylamino)-7-nitro-1H-indazole.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the anti-proliferative activity of the synthesized indazole derivatives against cancer cell lines.

Materials:

  • Synthesized indazole derivatives

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizations

Synthetic Workflow

G cluster_synthesis Synthetic Workflow for Indazole Derivatives Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Arylamine, Pd catalyst) Start->Buchwald Product1 5-Aryl-7-nitro-1H-indazole Suzuki->Product1 Product2 5-Arylamino-7-nitro-1H-indazole Buchwald->Product2 Reduction Nitro Group Reduction (e.g., SnCl2, H2) Product3 5-Substituted-7-amino-1H-indazole Reduction->Product3 Product1->Reduction Product2->Reduction

Caption: Synthetic routes from this compound.

VEGFR-2 Signaling Pathway

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole Indazole Derivative (Kinase Inhibitor) Indazole->VEGFR2 RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: Inhibition of VEGFR-2 signaling by an indazole derivative.

IDO1 Signaling Pathway

G cluster_ido IDO1 Signaling Pathway Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Tcell_anergy T-cell Anergy Tryptophan->Tcell_anergy Depletion Kynurenine Kynurenine IDO1->Kynurenine Indazole Indazole Derivative (IDO1 Inhibitor) Indazole->IDO1 Anti_tumor_immunity Anti-tumor Immunity Indazole->Anti_tumor_immunity Treg_activation Treg Activation Kynurenine->Treg_activation Immune_suppression Tumor Immune Evasion Tcell_anergy->Immune_suppression Treg_activation->Immune_suppression

Caption: Restoration of anti-tumor immunity by an IDO1 inhibitor.

Application Notes and Protocols: 5-Bromo-7-Nitro-1H-Indazole as a Key Intermediate in the Synthesis of Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-7-nitro-1H-indazole is a pivotal heterocyclic intermediate in the synthesis of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). The overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Consequently, selective nNOS inhibitors are a significant focus of neurology drug development. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its potential elaboration into advanced nNOS inhibitors.

Introduction

Indazole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Within this class, substituted 7-nitroindazoles have been identified as particularly effective and selective inhibitors of nNOS.[2][3][4] The presence of the nitro group at the 7-position and a halogen, such as bromine, at other positions on the indazole ring can significantly influence the inhibitory potency and selectivity. This compound serves as a crucial building block, offering multiple reaction sites for further functionalization to develop novel neurology drug candidates.

Data Presentation

Table 1: Synthesis of 6-Bromo-4-Nitro-1H-Indazole (A related regioisomer)
StepReactionStarting MaterialProductYieldPurity (HPLC)Reference
1Nitration5-Bromo-2-methylaniline5-Bromo-2-methyl-3-nitroaniline65%-CN107805221A[5]
2Diazotization and Cyclization5-Bromo-2-methyl-3-nitroaniline6-Bromo-4-nitro-1H-indazole52%98%CN107805221A[5]

Note: Direct synthesis data for this compound was not available in the searched literature. The data for a regioisomer is presented to illustrate typical yields and purities in similar syntheses.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromo-2-methyl-6-nitroaniline

This protocol is based on the general method for diazotization and cyclization of substituted anilines.[6]

Materials:

  • 4-Bromo-2-methyl-6-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Glacial acetic acid

  • Water (H₂O)

  • Ice

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolve 4-bromo-2-methyl-6-nitroaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the solution to 0°C in an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled aniline solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature while continuing to stir.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid precipitate by filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: Proposed Synthesis of a 3-Substituted-5-Bromo-7-Nitro-1H-Indazole Derivative

This hypothetical protocol illustrates the use of this compound as an intermediate for creating more complex nNOS inhibitors.

Materials:

  • This compound

  • Appropriate electrophile (e.g., an alkyl halide or acyl chloride)

  • A suitable base (e.g., sodium hydride or potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)

  • Standard inert atmosphere chemistry glassware and equipment

Procedure:

  • To a solution of this compound in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the indazolide anion.

  • Add the electrophile dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3-substituted-5-bromo-7-nitro-1H-indazole.

Visualizations

Signaling Pathway of nNOS and its Inhibition

nNOS_pathway cluster_neuron Presynaptic Neuron cluster_inhibition Inhibition cluster_postsynaptic Postsynaptic Neuron Ca_influx Ca²⁺ Influx Calmodulin Calmodulin Ca_influx->Calmodulin nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates NO Nitric Oxide (NO) nNOS_active->NO Citrulline L-Citrulline nNOS_active->Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses & activates Inhibitor 5-Bromo-7-nitro- 1H-indazole Derivative Inhibitor->nNOS_active inhibits cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_effects Physiological Effects (e.g., Neurotoxicity) PKG->Physiological_effects synthesis_workflow cluster_synthesis Synthesis of this compound cluster_functionalization Functionalization cluster_analysis Analysis and Purification Start_Material 4-Bromo-2-methyl-6-nitroaniline Diazotization Diazotization & Cyclization (NaNO₂, HCl, Acetic Acid) Start_Material->Diazotization Intermediate This compound Diazotization->Intermediate Functionalization_step Reaction with Electrophile (e.g., Alkylation, Acylation) Intermediate->Functionalization_step Final_Product Potential nNOS Inhibitor Functionalization_step->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Purity_Check Purity Assessment (HPLC) Analysis->Purity_Check

References

Application Notes and Protocols for the Derivatization of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitro group on 5-bromo-7-nitro-1H-indazole. This compound serves as a valuable scaffold in medicinal chemistry, primarily due to the biological activity of 7-nitroindazole derivatives as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). The protocols outlined below focus on the reduction of the 7-nitro group to a primary amine, a key transformation that opens avenues for a wide range of further functionalizations to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Overview of Derivatization Strategies

The primary and most synthetically useful derivatization of the 7-nitro group on this compound is its reduction to the corresponding 7-amino-5-bromo-1H-indazole. This transformation is critical as the resulting primary aromatic amine is a versatile functional group that can undergo a variety of subsequent reactions, including, but not limited to:

  • Acylation: Formation of amides, which are common motifs in drug molecules.

  • Sulfonylation: Introduction of sulfonamide groups, known to enhance pharmacokinetic properties.

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halides, hydroxyl, cyano groups) in Sandmeyer-type reactions.

This document provides protocols for the initial reduction and outlines general procedures for subsequent derivatizations of the amino group.

Experimental Protocols

Reduction of this compound to 7-amino-5-bromo-1H-indazole

Two primary methods for the reduction of the aromatic nitro group are presented: reduction with tin(II) chloride and catalytic hydrogenation. The choice of method may depend on the availability of reagents and equipment, as well as the presence of other functional groups that may be sensitive to specific reaction conditions.

Method A: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro groups.[1][2][3]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. b. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution until the pH is basic (pH > 8) to neutralize the acidic reaction mixture and precipitate tin salts. c. Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 7-amino-5-bromo-1H-indazole can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Method B: Catalytic Hydrogenation

This method is often cleaner and avoids the use of heavy metal reagents.

Protocol:

  • Catalyst Preparation: In a hydrogenation flask, suspend 10% Palladium on carbon (Pd/C) (5-10 mol%) in a suitable solvent such as ethanol or methanol.

  • Reaction Setup: Add this compound (1.0 eq) to the flask.

  • Hydrogenation: Connect the flask to a hydrogen source (balloon or hydrogenation apparatus) and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: a. Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry; ensure it remains wet during filtration and handling. b. Wash the Celite® pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 7-amino-5-bromo-1H-indazole can be purified by recrystallization or column chromatography as described in Method A.

Subsequent Derivatization of 7-amino-5-bromo-1H-indazole

The following are general protocols for the derivatization of the newly formed amino group. Optimization of reaction conditions may be necessary.

Protocol 2.2.1: Acylation to form an Amide

  • Reaction Setup: Dissolve 7-amino-5-bromo-1H-indazole (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 2.2.2: Sulfonylation to form a Sulfonamide

  • Reaction Setup: Dissolve 7-amino-5-bromo-1H-indazole (1.0 eq) in pyridine or a mixture of DCM and a base like triethylamine.

  • Reagent Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq).

  • Reaction Conditions: Stir the reaction at room temperature overnight, monitoring by TLC.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography or recrystallization.

Protocol 2.2.3: Diazotization and Sandmeyer Reaction

This two-step procedure allows for the introduction of various substituents in place of the amino group.

Step 1: Diazotization

  • Reaction Setup: Dissolve 7-amino-5-bromo-1H-indazole (1.0 eq) in an aqueous solution of a strong acid such as HCl or H₂SO₄. Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Reaction Conditions: Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

Step 2: Sandmeyer Reaction (Example with CuBr)

  • Reagent Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Reaction: Slowly add the cold diazonium salt solution to the CuBr solution.

  • Reaction Conditions: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction, extract with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes expected outcomes for the reduction of the nitro group on a nitroindazole scaffold. Yields are indicative and may vary based on the specific substrate and reaction conditions.

ReactionReagentsSolventTemperatureTime (h)Typical Yield (%)Reference
Nitro Reduction SnCl₂·2H₂OEthanolReflux2-470-90[1][2]
Nitro Reduction H₂, 10% Pd/CEthanolRoom Temp4-1285-98[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow start This compound reduction Nitro Group Reduction start->reduction Method A: SnCl2 Method B: H2, Pd/C product 7-amino-5-bromo-1H-indazole reduction->product derivatization Further Derivatization product->derivatization acylation Acylation derivatization->acylation sulfonylation Sulfonylation derivatization->sulfonylation diazotization Diazotization derivatization->diazotization

Caption: Workflow for the derivatization of this compound.

Signaling Pathway of nNOS Inhibition

7-Nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] Inhibition of nNOS has significant implications in various neurological conditions.[6][7][8] The following diagram illustrates the simplified signaling pathway affected by nNOS inhibition.

nNOS_pathway NMDA_R NMDA Receptor Activation Ca_influx Ca2+ Influx NMDA_R->Ca_influx nNOS_activation nNOS Activation Ca_influx->nNOS_activation NO_production Nitric Oxide (NO) Production nNOS_activation->NO_production L_Arginine L-Arginine L_Arginine->nNOS_activation sGC_activation sGC Activation NO_production->sGC_activation peroxynitrite Peroxynitrite (ONOO-) Formation (Neurotoxicity) NO_production->peroxynitrite cGMP cGMP Production sGC_activation->cGMP downstream Downstream Effects (e.g., Vasodilation, Neurotransmission) cGMP->downstream nitroindazole 7-Nitroindazole nitroindazole->nNOS_activation Inhibition superoxide Superoxide (O2-) superoxide->peroxynitrite

Caption: Simplified signaling pathway of nNOS and its inhibition by 7-nitroindazole.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-nitro-1H-indazole with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities. The functionalization of the indazole core is a key strategy in medicinal chemistry to modulate the pharmacological profile of lead compounds. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acid coupling partners.[1][2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-7-nitro-1H-indazole with various boronic acids. The presence of the electron-withdrawing nitro group at the 7-position is anticipated to influence the electronic properties of the indazole ring, potentially enhancing the reactivity of the C5-bromo position towards oxidative addition in the palladium catalytic cycle.[3][4] These protocols are designed to serve as a comprehensive guide for researchers in the synthesis of novel 5-aryl-7-nitro-1H-indazole derivatives for applications in drug discovery and development.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of bromoindazoles and related nitro-substituted heterocycles with various boronic acids, providing a comparative overview of different catalytic systems.

Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of 5-Bromoindazoles with Boronic Acids

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(dppf)Cl₂ (10)-K₂CO₃ (2)DME802High[5]
2Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O1201.5up to 91[6]
3PdCl₂(dppf)·DCM (5)-K₂CO₃ (3)Dioxane/H₂O1008-12Good[2][7]
4Pd(PPh₃)₄ (10)-Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate to Good[1]

Table 2: Reaction Conditions for the Suzuki-Miyaura Coupling of a Related Nitro-Substituted Heterocycle (5-chloro-1-methyl-4-nitroimidazole)

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)AdditiveSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₂Cl₂ (3)-K₂CO₃TBABWater70-80Good[8]

Experimental Protocols

The following protocols are based on established procedures for the Suzuki-Miyaura cross-coupling of related bromoindazoles and nitro-substituted heterocycles.[5][8] Optimization of these conditions for this compound may be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Organic Solvent System

This protocol is adapted from methodologies used for the coupling of 5-bromoindazoles.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane/Water (4:1)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (5-10 mol%).

  • Add the degassed solvent (DME or 1,4-dioxane/water) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. If a single solvent is used, dilute the mixture with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, MS, and other relevant analytical techniques.

Protocol 2: Suzuki-Miyaura Coupling in an Aqueous System

This protocol is adapted from the coupling of a structurally similar nitro-substituted chloroimidazole and may offer a more environmentally friendly approach.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Deionized water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (3 mol%), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (1.0 equiv).

  • Add deionized water to the mixture.

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product using appropriate analytical methods.

Mandatory Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products 5_bromo_7_nitro_1H_indazole This compound catalyst Pd Catalyst Base 5_bromo_7_nitro_1H_indazole->catalyst boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->catalyst 5_aryl_7_nitro_1H_indazole 5-Aryl-7-nitro-1H-indazole byproducts Byproducts catalyst->5_aryl_7_nitro_1H_indazole catalyst->byproducts

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pd2_complex Ar'-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (ArB(OH)₂ + Base) pd2_complex->transmetalation pd2_aryl_complex Ar'-Pd(II)(Ar)L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the cross-coupling.

References

protocol for the synthesis of 5-amino-7-nitro-1H-indazole from 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of 5-amino-7-nitro-1H-indazole

Introduction

5-amino-7-nitro-1H-indazole is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the indazole scaffold makes it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other pharmacologically active agents. This document provides a detailed protocol for the synthesis of 5-amino-7-nitro-1H-indazole from its precursor, 5-bromo-7-nitro-1H-indazole, via a palladium-catalyzed Buchwald-Hartwig amination reaction. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2] This protocol has been developed for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Scheme

Caption: Synthesis of 5-amino-7-nitro-1H-indazole from this compound.

Experimental Protocol

This protocol details the synthesis of 5-amino-7-nitro-1H-indazole using a Buchwald-Hartwig amination with aqueous ammonia.

Materials and Equipment
  • This compound (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)[3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)[4]

  • Aqueous ammonia (28-30% solution) (10 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 242.03 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (2.0 mmol, 192.2 mg).[4]

    • Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

    • Add aqueous ammonia (28-30%, 10 mmol, ~1.3 mL) to the reaction mixture.

  • Reaction:

    • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully unseal the Schlenk tube and dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-amino-7-nitro-1H-indazole as a solid.

Data Presentation
ParameterValueNotes
Reactants
This compound1.0 mmol (242.03 mg)Starting material
Aqueous Ammonia (28-30%)10 mmol (~1.3 mL)Ammonia source
Catalyst & Ligand
Pd₂(dba)₃0.02 mmol (18.3 mg)Palladium precursor
XPhos0.08 mmol (38.1 mg)Ligand
Base
Sodium tert-butoxide2.0 mmol (192.2 mg)Base
Solvent
Toluene, anhydrous5 mLReaction solvent
Reaction Conditions
Temperature100 °C
Time12-24 hoursMonitor by TLC or LC-MS
Expected Product
5-amino-7-nitro-1H-indazoleC₇H₆N₄O₂ (MW: 178.15 g/mol )
Expected Yield 70-85%Yields can vary based on reaction scale and purification efficiency.
Characterization of 5-amino-7-nitro-1H-indazole
  • Appearance: Expected to be a yellow or orange solid.

  • Melting Point: Not reported, but likely to be a high-melting solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would be influenced by the amino and nitro groups. Protons on the aromatic ring are expected in the range of δ 7.0-8.5 ppm. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): Aromatic carbons are expected in the range of δ 110-150 ppm.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 179.05.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Palladium Catalysts (e.g., Pd₂(dba)₃): May be harmful if swallowed or inhaled and can cause skin irritation. Some palladium compounds are suspected of causing cancer.[5][6]

  • Phosphine Ligands (e.g., XPhos): Phosphine ligands can be air-sensitive and may have toxic properties. Handle under an inert atmosphere. Phosphine gas is highly toxic.[7][8]

  • Sodium tert-butoxide: Corrosive and reacts violently with water.[4][9] It is also flammable.[10] Handle in a dry, inert atmosphere.

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system.

  • Toluene: Flammable liquid and vapor. It can cause skin, eye, and respiratory irritation. It is also a suspected teratogen.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification and Analysis prep_1 Weigh this compound, Pd2(dba)3, XPhos, and NaOtBu prep_2 Add to a dry Schlenk tube prep_1->prep_2 prep_3 Evacuate and backfill with inert gas (3x) prep_2->prep_3 reac_1 Add anhydrous toluene prep_3->reac_1 Inert atmosphere reac_2 Add aqueous ammonia reac_1->reac_2 reac_3 Seal tube and heat at 100 °C for 12-24h reac_2->reac_3 reac_4 Monitor by TLC/LC-MS reac_3->reac_4 work_1 Cool to room temperature reac_4->work_1 Reaction complete work_2 Dilute with ethyl acetate and water work_1->work_2 work_3 Separate layers and extract aqueous phase work_2->work_3 work_4 Wash combined organic layers with brine work_3->work_4 work_5 Dry over MgSO4/Na2SO4 work_4->work_5 pur_1 Filter and concentrate work_5->pur_1 pur_2 Purify by silica gel column chromatography pur_1->pur_2 pur_3 Characterize product (NMR, MS, etc.) pur_2->pur_3

Caption: Experimental workflow for the synthesis of 5-amino-7-nitro-1H-indazole.

References

Application Notes and Protocols for the Functionalization of the C5-Position of 7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of the C5-position of 7-nitro-1H-indazole. This scaffold is of significant interest in medicinal chemistry, and the ability to introduce diverse substituents at the C5-position is crucial for the development of novel therapeutic agents. The primary strategy detailed herein involves the synthesis of a key intermediate, 5-bromo-7-nitro-1H-indazole, followed by palladium-catalyzed cross-coupling reactions.

Introduction

The 7-nitro-1H-indazole core is a privileged scaffold in drug discovery, known to be a nitric oxide synthase (NOS) inhibitor.[1] Functionalization of this heterocyclic system allows for the modulation of its physicochemical and pharmacological properties. The C5-position is a prime target for modification to explore structure-activity relationships (SAR). Direct C-H functionalization at this position is challenging; therefore, a more robust approach involves the introduction of a halogen, such as bromine, at the C5-position to serve as a handle for subsequent cross-coupling reactions. This document outlines the synthesis of this compound and its application in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, and amino moieties.

Strategic Overview: C5-Functionalization Workflow

The functionalization of the C5-position of 7-nitro-1H-indazole is achieved through a two-step process. The initial step is the synthesis of the key intermediate, this compound. This is followed by palladium-catalyzed cross-coupling reactions to introduce the desired functional groups.

G cluster_0 Synthesis of Key Intermediate cluster_1 C5-Functionalization via Cross-Coupling A 4-Bromo-2-methyl-6-nitroaniline B Diazotization & Cyclization A->B NaNO2, AcOH C This compound B->C D This compound E Suzuki-Miyaura Coupling D->E F Buchwald-Hartwig Amination D->F G 5-Aryl/Heteroaryl-7-nitro-1H-indazoles E->G Pd Catalyst, Base H 5-Amino-7-nitro-1H-indazoles F->H Pd Catalyst, Base, Ligand I Aryl/Heteroaryl Boronic Acid/Ester I->E J Primary/Secondary Amine J->F

Figure 1. Workflow for the C5-functionalization of 7-nitro-1H-indazole.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 4-bromo-2-methyl-6-nitroaniline.[2]

Reaction Scheme:

Materials:

  • 4-Bromo-2-methyl-6-nitroaniline

  • Acetic acid (AcOH)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of acetic acid.

  • Prepare a solution of sodium nitrite (0.66 g, 9.52 mmol) in 2 mL of water.

  • Cool the solution of the aniline in acetic acid to 0 °C in an ice bath.

  • Slowly add the aqueous solution of sodium nitrite to the cooled aniline solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, concentrate the reaction solution under reduced pressure.

  • Extract the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as an orange powder.

Quantitative Data Summary:

Starting MaterialProductReagentsYieldReference
4-Bromo-2-methyl-6-nitroanilineThis compoundNaNO₂, AcOH~48%[2]
Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[3][4]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Base (e.g., Cs₂CO₃, 1.3 equivalents)

  • Solvent system (e.g., dioxane/EtOH/H₂O, 3:1.5:0.5)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equiv), the aryl/heteroaryl boronic acid (1.2 equiv), and cesium carbonate (1.3 equiv).

  • Add the palladium catalyst (10 mol%).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 140 °C for 4 hours in a sealed tube or under microwave irradiation for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary (Exemplary):

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)dioxane/EtOH/H₂O (3:1.5:0.5)140478[3]
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)DME80290[4]
Protocol 3: C5-Amination via Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. It is important to note that the nitro group may be sensitive to certain strong bases like KOtBu, and alternative weaker bases may be required.[5]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Exemplary for similar substrates):

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Aryl BromidePrimary AminePd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)Toluene100-11070-95[5]
Aryl BromideSecondary AminePd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (2)Toluene100-11070-95[5]

Signaling Pathways and Logical Relationships

The functionalized 7-nitro-1H-indazole derivatives are often designed as inhibitors of specific enzymes, such as nitric oxide synthase (NOS), which plays a role in various physiological and pathological processes. The introduction of different functional groups at the C5-position can modulate the binding affinity and selectivity of the compound for the target enzyme.

G A 7-Nitro-1H-indazole Scaffold B C5-Functionalization (e.g., Arylation, Amination) A->B C Library of C5-Substituted 7-Nitro-1H-indazoles B->C D Screening for Biological Activity (e.g., NOS Inhibition Assay) C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Rational Design G Optimization of Potency and Selectivity F->G

Figure 2. Logical workflow for drug discovery using C5-functionalized 7-nitro-1H-indazoles.

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and functionalization of the C5-position of 7-nitro-1H-indazole. The synthesis of the this compound intermediate is a key step that opens the door to a wide variety of C5-substituted analogs through well-established palladium-catalyzed cross-coupling reactions. These methods are essential tools for researchers in medicinal chemistry and drug development aiming to explore the therapeutic potential of this important class of molecules. Careful optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Application Notes and Protocols: The Role of 5-Bromo-7-Nitro-1H-Indazole in the Synthesis of PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process fundamental to the maintenance of genomic stability. Dysregulation of PLK4 activity is frequently observed in various cancers, leading to centrosome amplification and aneuploidy, hallmarks of tumorigenesis. Consequently, PLK4 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] 5-bromo-7-nitro-1H-indazole is a key starting material in the synthesis of a class of potent and selective PLK4 inhibitors, providing a versatile platform for the introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of PLK4 inhibitors utilizing this compound. It includes a plausible synthetic pathway, protocols for key chemical transformations, quantitative data for representative PLK4 inhibitors, and diagrams of the PLK4 signaling pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of indazole-based PLK4 inhibitors from this compound typically involves a multi-step sequence. The core strategy revolves around the functionalization of the indazole ring at the 5-position via a palladium-catalyzed cross-coupling reaction and modification of the 7-nitro group. A general synthetic route is outlined below. The initial step involves the reduction of the 7-nitro group to a 7-amino group. This is a critical transformation as the amino group can be further modified or may be required for the final pharmacophore. Subsequently, the bromine atom at the 5-position serves as a handle for introducing various aryl or heteroaryl moieties through a Suzuki-Miyaura cross-coupling reaction. These introduced fragments are crucial for interacting with the ATP-binding pocket of the PLK4 kinase. Further synthetic steps are then employed to build the final inhibitor molecule, which often involves the addition of a side chain that improves solubility, cell permeability, and overall drug-like properties.

G start This compound step1 Reduction of Nitro Group start->step1 intermediate1 5-Bromo-1H-Indazol-7-Amine step1->intermediate1 step2 Suzuki-Miyaura Coupling intermediate1->step2 intermediate2 5-Aryl/Heteroaryl-1H-Indazol-7-Amine step2->intermediate2 step3 Further Functionalization intermediate2->step3 final_product PLK4 Inhibitor step3->final_product

Caption: General synthetic workflow for PLK4 inhibitors.

Experimental Protocols

Protocol 1: Reduction of this compound to 5-Bromo-1H-Indazol-7-Amine

This protocol describes the reduction of the nitro group on the indazole ring to an amine, a crucial step for subsequent functionalization.

Materials:

  • This compound

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Celite

Procedure:

  • To a solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 5-bromo-1H-indazol-7-amine.

Note: Alternative reduction methods, such as using tin(II) chloride in ethanol with hydrochloric acid, can also be employed.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-Indazol-7-Amine

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 5-position of the indazole core.

Materials:

  • 5-bromo-1H-indazol-7-amine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 5-bromo-1H-indazol-7-amine, the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the in vitro inhibitory activities of several key PLK4 inhibitors, including those with an indazole scaffold.

Compound NamePLK4 IC₅₀ (nM)Other Kinase Targets (IC₅₀ > 50 nM unless specified)Reference(s)
CFI-400945 2.8AURKB (102 nM), TRKA (84 nM), TRKB (88 nM), Tie2/TEK (117 nM)[3][4][5]
Centrinone 0.16 (Kᵢ)Highly selective for PLK4 over Aurora A/B (>1000-fold)[6]
CFI-400437 1.55AURKB (<15 nM), AURKC (<15 nM)[7]
Axitinib 4.2 (Kᵢ)VEGFR (pan-inhibitor)[7]
VX-680 7.66 (Kᵢ)Aurora kinases (pan-inhibitor)[8]
Compound K22 0.1Not specified[5]

PLK4 Signaling Pathway

PLK4 is a central regulator of centriole duplication. Its activity is tightly controlled throughout the cell cycle to ensure the formation of a single new procentriole per existing centriole. Overexpression or inhibition of PLK4 disrupts this process, leading to aberrant centrosome numbers and mitotic defects. The simplified signaling pathway below illustrates the central role of PLK4.

G cluster_0 Cell Cycle Progression G1_S G1_S S_phase S_phase G1_S->S_phase PLK4 PLK4 G1_S->PLK4 Activation G2_M G2_M S_phase->G2_M STIL_SAS6 STIL & SAS-6 Recruitment PLK4->STIL_SAS6 Phosphorylation Centrosome_Amp Centrosome Amplification PLK4->Centrosome_Amp Overexpression leads to Centriole_Dup Centriole Duplication Centriole_Dup->G2_M Ensures Bipolar Spindle STIL_SAS6->Centriole_Dup Initiation Mitotic_Defects Mitotic Defects Centrosome_Amp->Mitotic_Defects Apoptosis Apoptosis Mitotic_Defects->Apoptosis PLK4_Inhibitor PLK4 Inhibitor (e.g., CFI-400945) PLK4_Inhibitor->PLK4 Inhibition PLK4_Inhibitor->Mitotic_Defects Induces

Caption: Simplified PLK4 signaling pathway in centriole duplication.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent and selective PLK4 inhibitors. The strategic placement of the bromo and nitro functionalities allows for a range of chemical modifications, enabling the development of compounds with optimized pharmacological profiles. The protocols and data provided herein offer a foundation for researchers engaged in the discovery and development of novel cancer therapeutics targeting the PLK4 signaling pathway.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in the Suzuki-Miyaura cross-coupling of 5-bromo-7-nitro-1H-indazole. The electron-withdrawing nature of the nitro group and the presence of the N-heterocyclic indazole core present specific challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling of this compound is resulting in a very low yield. What are the most common causes?

A: Low yields for this specific substrate are typically traced back to one or more of the following factors:

  • Inefficient Catalyst System: The combination of an electron-deficient halide and a potentially coordinating N-heterocycle often renders standard catalysts like Pd(PPh₃)₄ ineffective. The oxidative addition step is frequently the bottleneck.[1][2]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for facilitating transmetallation without degrading the starting materials.[3][4]

  • Reagent Decomposition: Boronic acids, in particular, are susceptible to decomposition (protodeboronation) under the reaction conditions, reducing the concentration of the active nucleophile.[2][5]

  • Substrate-Specific Issues: The indazole N-H can interact with the base or catalyst, and the Lewis basic nitrogen of the pyrazole ring can coordinate to the palladium center, inhibiting catalytic activity.[6]

  • Inadequate Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst and cause homocoupling of the boronic acid, both of which reduce the yield of the desired product.[4][5]

Q2: How should I select the optimal palladium catalyst and ligand for this reaction?

A: For electron-deficient heteroaryl bromides, the oxidative addition step is often rate-limiting. To accelerate this step, highly active catalyst systems are required.

  • Recommendation: Employ bulky, electron-rich phosphine ligands, commonly known as Buchwald ligands. These ligands stabilize the palladium center and promote oxidative addition.[1][2]

  • Primary Choices:

    • Ligands: SPhos, RuPhos, or XPhos.

    • Palladium Source: Use a stable Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that efficiently generates the active Pd(0) species in situ.

  • Precatalysts: Consider using commercially available palladacycle precatalysts (e.g., SPhos G3 or G4). These are often more reliable and air-stable, ensuring clean activation and reproducible results.[5]

Q3: What are the best base and solvent combinations to try?

A: The base activates the boronic acid for transmetallation. A base that is strong enough but has low nucleophilicity is ideal.

  • Base Selection: While potassium carbonate (K₂CO₃) is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[1][7] K₃PO₄ is an excellent starting point.

  • Solvent System: Anhydrous, polar aprotic solvents are generally preferred.

    • Recommended Solvents: 1,4-Dioxane, Toluene, or THF.[4][8]

    • Degassing: It is absolutely critical to rigorously degas the solvent before use (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes) to remove dissolved oxygen.[4][5]

    • Aqueous vs. Anhydrous: While some Suzuki reactions use aqueous base solutions, starting with a strictly anhydrous system using anhydrous K₃PO₄ can sometimes improve reproducibility, especially if reagent stability is a concern.[1]

Q4: I suspect my boronic acid is decomposing during the reaction. How can I address this?

A: Protodeboronation, the cleavage of the C-B bond, is a major pathway for boronic acid decomposition and a common reason for low yields.[5][9]

  • Use a More Stable Boronic Ester: Switch from the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester. These are generally more stable to premature decomposition.[5]

  • Adjust Stoichiometry: Use a slight excess of the boronic acid/ester (typically 1.2–1.5 equivalents) to compensate for any degradation.[5]

  • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can exacerbate decomposition.[5] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Q5: Could the nitro group or the indazole ring itself be interfering with the reaction?

A: Yes, the inherent functionality of the substrate can cause specific problems.

  • Indazole N-H and Nitrogen Coordination: The Lewis basic nitrogen in the pyrazole ring can coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle.[6] If optimizing the ligand, base, and solvent does not resolve the low yield, consider protecting the indazole nitrogen with a group like BOC (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This modification blocks the coordination site and can dramatically improve yield.

  • Nitro Group Reduction: While less common under typical Suzuki conditions, the nitro group can be reduced by certain phosphine ligands or catalytic intermediates, leading to undesired byproducts. If you observe unexpected side products, analyze them to check for amine formation. Using a well-defined precatalyst can sometimes minimize these side reactions.

Optimization & Screening Data

For systematic optimization, it is recommended to screen several reaction parameters. The table below outlines a logical screening sequence, starting with common conditions and progressing to more specialized systems for challenging substrates.

Entry Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Expected Outcome
1Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Toluene/H₂O100Low to no yield
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O100Moderate yield
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3) Dioxane110Improved yield
4Pd₂(dba)₃ (2)XPhos (4) K₃PO₄ (3)Dioxane110Potentially higher yield
5SPhos G3 (3)-K₃PO₄ (3)Dioxane110Good, reproducible yield

Experimental Protocols

Protocol 1: General Optimized Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or pinacol ester (1.3 eq), and anhydrous potassium phosphate (K₃PO₄) (3.0 eq).

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

    • Add the pre-weighed catalyst and ligand to the flask under a positive flow of inert gas.

    • Add degassed, anhydrous 1,4-dioxane via syringe (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Execution:

    • Place the sealed flask in a preheated oil bath at 110 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the organic layer with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in this specific Suzuki coupling reaction.

Caption: A flowchart for diagnosing and solving low-yield issues.

References

Technical Support Center: Optimizing Regioselectivity in N-Alkylation of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective N-alkylation of 5-bromo-7-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving desired N1 vs. N2 selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound and offers potential solutions to improve regioselectivity.

Problem Potential Cause Suggested Solution
Poor Regioselectivity (Mixture of N1 and N2 Isomers) The inherent electronic properties of the this compound substrate strongly favor N2-alkylation due to the electron-withdrawing nitro group at the C-7 position.[1][2][3][4][5] Standard alkylation conditions may not be sufficient to overcome this preference.To favor N1-alkylation , a robust method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2][6] This combination has been shown to provide high N1-selectivity for various indazoles.[1][2][6] To favor N2-alkylation , conditions such as the Mitsunobu reaction or the use of triflic acid (TfOH) with diazo compounds can be employed.[1][7]
Low Reaction Yield Incomplete deprotonation of the indazole, low reactivity of the alkylating agent, or unfavorable reaction temperature.Ensure anhydrous conditions and use a sufficient excess of a strong base like NaH for complete deprotonation.[8] Primary alkyl halides and tosylates are often effective alkylating agents.[1][7] If the reaction is sluggish at room temperature, gentle heating to around 50 °C may improve the yield.[6][7]
Difficulty in Separating N1 and N2 Isomers The N1 and N2 isomers of this compound can have very similar physical properties, making chromatographic separation challenging.[7]While not a direct solution for improving regioselectivity, if a mixture is unavoidable, careful optimization of chromatographic conditions (e.g., column stationary phase, eluent system) is crucial.[7] Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group if feasible.[7]
Unexpected Regioselectivity The interplay of steric and electronic factors, along with the specific reaction conditions, can sometimes lead to unexpected outcomes.[1][3] The cation of the base can also play a role in directing the alkylation through chelation.[7]Re-evaluate the chosen base and solvent system. For instance, while NaH in THF generally favors N1-alkylation, the strong electron-withdrawing effect of the 7-nitro group can still direct the reaction towards the N2 position.[1][3][4][5] Consider the possibility of chelation control if applicable to your substrate and reaction conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the regioselectivity of this compound N-alkylation?

A1: The regioselectivity is primarily influenced by a combination of factors:

  • Indazole Substituents: The electronic and steric nature of substituents on the indazole ring is critical. The presence of an electron-withdrawing group like the nitro group at the C-7 position strongly directs alkylation to the N2 position.[1][2][3][4][5]

  • Reaction Conditions: The choice of base and solvent is paramount. For example, sodium hydride (NaH) in tetrahydrofuran (THF) generally favors N1-alkylation for many indazoles.[1][2][6]

  • Alkylating Agent: The nature and reactivity of the alkylating agent can also impact the N1/N2 ratio.[1][7]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[2] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][2][9][10]

Q2: How can I favor N1-alkylation for this compound?

A2: To favor N1-alkylation, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established method that has demonstrated high N1-selectivity for a variety of indazoles.[1][2][6] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N1 position.[7] However, be aware that the strong directing effect of the 7-nitro group may still lead to significant amounts of the N2-isomer.

Q3: How can I favor N2-alkylation for this compound?

A3: Given the 7-nitro substituent, N2-alkylation is generally the favored outcome.[1][3][4][5] To further enhance N2 selectivity, you can employ specific reaction conditions. The Mitsunobu reaction is known to favor the formation of the N2-alkylated product.[1][9] Additionally, using triflic acid (TfOH) with diazo compounds as the alkylating agent can provide excellent N2-selectivity.[7] Acid-catalyzed conditions, in general, can promote N2-alkylation.[2]

Q4: Will using a bulky alkylating agent improve N1 selectivity?

A4: While bulky substituents at the C-3 position can favor N1-alkylation due to steric hindrance around the N2 position, the effect of a bulky alkylating agent is less predictable and depends on the overall interplay of steric and electronic factors.[2] For this compound, the electronic effect of the nitro group is a dominant factor favoring N2-alkylation.

Data Presentation

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

Substituent PositionSubstituent GroupN1:N2 RatioCitation(s)
C-3-C(CH₃)₃ (tert-butyl)>99 : <1[2]
C-3-COMe (acetyl)>99 : <1[2]
C-3-CONH₂ (carboxamide)>99 : <1[2]
C-7-NO₂ (nitro)4 : 96[2]
C-7-CO₂Me (methyl ester)<1 : >99[2]

Table 2: Influence of Reaction Conditions on N-Alkylation of a Substituted Indazole

BaseSolventTemperature (°C)Product Ratio (N1:N2)
K₂CO₃DMFRTMixture of isomers
NaHTHF50Predominantly N1
Cs₂CO₃DMFRTMixture of isomers
NaHMDSTHFRTSolvent-dependent selectivity
NaHMDSDMSORTSolvent-dependent selectivity

Note: Specific ratios can vary based on the full substrate structure and alkylating agent.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH/THF

  • Preparation: To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.[7]

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes.[7]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 mmol) dropwise to the mixture.[7]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 50 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

  • Preparation: Dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[6]

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.[6]

  • Concentration: Remove the solvent under reduced pressure.[6]

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer expected to be the major product.[6]

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_outcome Regioselective Outcome start This compound base Base (e.g., NaH, K2CO3) solvent Solvent (e.g., THF, DMF) alkylating_agent Alkylating Agent (R-X) temperature Temperature n2_product N2-Alkylated Indazole (Kinetic Product) start->n2_product 7-NO2 group (Strong directing effect) n1_product N1-Alkylated Indazole (Thermodynamic Product) base->n1_product NaH in THF (Favors N1) base->n2_product Weaker Base (e.g., K2CO3) solvent->n1_product Non-polar, Aprotic (e.g., THF) solvent->n2_product Polar, Aprotic (e.g., DMF)

Caption: Factors influencing N1 vs. N2 regioselectivity.

G cluster_input Inputs cluster_process Process cluster_output Outputs indazole This compound deprotonation Deprotonation indazole->deprotonation reagents Base, Solvent, Alkylating Agent reagents->deprotonation alkylation Alkylation deprotonation->alkylation workup Workup & Purification alkylation->workup n1_isomer N1 Isomer workup->n1_isomer Selective Conditions A n2_isomer N2 Isomer workup->n2_isomer Selective Conditions B

Caption: Generalized experimental workflow for N-alkylation.

References

Technical Support Center: Synthesis of 5-Bromo-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 5-bromo-7-nitro-1H-indazole. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective method for the synthesis of this compound is through the diazotization of 4-bromo-2-methyl-6-nitroaniline. This process involves the reaction of the aniline derivative with a nitrosating agent, such as sodium nitrite, in an acidic medium like acetic acid. The resulting diazonium salt then undergoes intramolecular cyclization to form the desired indazole product.[1]

Q2: What are the potential side reactions and byproducts I should be aware of during the synthesis?

While the synthesis is generally straightforward, several side reactions can lead to the formation of impurities. The most common byproducts include:

  • Unreacted Starting Material: Incomplete diazotization can result in the presence of unreacted 4-bromo-2-methyl-6-nitroaniline in the final product.

  • Phenolic Byproducts: Decomposition of the intermediate diazonium salt, often caused by elevated temperatures, can lead to the formation of the corresponding phenol, 4-bromo-2-methyl-6-nitrophenol.

  • Azo Compounds: Under insufficiently acidic conditions, the diazonium salt can couple with the unreacted starting aniline to form colored azo compounds.

  • Isomeric Byproducts: Although less common in this specific reaction, the formation of isomeric indazoles is a possibility in related syntheses and should be considered during characterization.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material, the consumption of the aniline and the formation of the product can be tracked, allowing for the determination of the reaction's endpoint.

Q4: What are the recommended purification methods for the crude product?

The most effective method for purifying crude this compound is column chromatography.[1] This technique allows for the separation of the desired product from the various byproducts and unreacted starting material, yielding a high-purity final compound. Recrystallization from a suitable solvent can also be employed as a final purification step to obtain highly pure crystals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Suboptimal reaction temperature.1. Ensure the correct stoichiometry of sodium nitrite is used. The addition should be slow and controlled. 2. Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite to prevent decomposition of the thermally sensitive diazonium salt. 3. Carefully monitor and control the temperature throughout the reaction.
Presence of a Colored Impurity (Reddish/Orange) Formation of azo compounds due to insufficient acidity.Ensure the reaction is carried out in a sufficiently acidic medium (e.g., glacial acetic acid) to prevent the coupling of the diazonium salt with the starting aniline.
Product Contaminated with Starting Material Incomplete reaction.Monitor the reaction closely by TLC to ensure complete consumption of the starting material before workup. If necessary, extend the reaction time or slightly increase the amount of sodium nitrite.
Formation of an Oily or Tarry Substance Significant decomposition of the diazonium salt.Strictly adhere to low-temperature conditions during the diazotization step. Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.
Difficulty in Isolating the Product Product may be highly soluble in the workup solvent or purification eluent.Optimize the solvent system for extraction and column chromatography. A combination of polar and non-polar solvents may be necessary to achieve good separation and recovery.

Experimental Protocol: Synthesis of this compound

This protocol is based on the diazotization of 4-bromo-2-methyl-6-nitroaniline.

Materials:

  • 4-Bromo-2-methyl-6-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Solvents for extraction and column chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve 4-bromo-2-methyl-6-nitroaniline in glacial acetic acid in a suitable reaction vessel.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, remove the acetic acid by rotary evaporation.

  • Perform an aqueous workup and extract the product into a suitable organic solvent.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain pure this compound.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification A 1. Dissolve Starting Material (4-Bromo-2-methyl-6-nitroaniline in Acetic Acid) B 2. Cool to 0 °C A->B C 3. Add Sodium Nitrite Solution (0-5 °C) B->C D 4. Warm to Room Temperature C->D E 5. Monitor by TLC D->E F 6. Remove Acetic Acid E->F Reaction Complete G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Potential Byproducts

The following diagram illustrates the formation pathways of the desired product and common byproducts from the starting material.

ByproductFormation start_material 4-Bromo-2-methyl-6-nitroaniline intermediate Diazonium Salt Intermediate start_material->intermediate + NaNO2 / H+ byproduct3 Unreacted Starting Material start_material->byproduct3 Incomplete Reaction product This compound (Desired Product) intermediate->product Intramolecular Cyclization (Desired Pathway) byproduct1 Phenolic Byproduct intermediate->byproduct1 Decomposition (High Temperature) byproduct2 Azo Compound intermediate->byproduct2 + Starting Material (Low Acidity)

Caption: Formation pathways of the desired product and common byproducts.

References

Technical Support Center: Purification of 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-bromo-7-nitro-1H-indazole by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized as a crude product, recrystallization helps to obtain a crystalline solid with high purity. This is essential for accurate analytical characterization and for its use as a building block in pharmaceutical synthesis.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[1] This differential solubility is key to achieving a good recovery of the purified compound upon cooling. For indazole derivatives, mixed solvent systems, such as combinations of an alcohol (methanol, ethanol) or acetone with water, are often effective.[2] A systematic solvent screening is recommended to identify the optimal solvent or solvent system.

Q3: The crude product of this compound is an orange powder. Should I expect the color to change after recrystallization?

The orange color is likely inherent to the chromophoric nitro-aromatic structure of the molecule. While recrystallization will remove impurities, it may not significantly change the color of the compound. A brighter, more uniform color in the resulting crystals is often an indication of higher purity. The synthesis of this compound is known to result in an orange powder.[3]

Q4: Can I use column chromatography instead of recrystallization?

Yes, column chromatography is another common method for purifying this compound and has been reported in its synthesis.[3] The choice between recrystallization and chromatography depends on the nature and quantity of impurities, the amount of sample to be purified, and the desired final purity. Recrystallization is often simpler and more scalable for removing small amounts of impurities from a large batch, making it suitable for industrial production.[2]

Experimental Protocols

Stage 1: Solvent Screening Protocol

This protocol is designed to identify a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Various analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water)

  • Small test tubes or vials

  • Hot plate and water bath

  • Spatula and glass stirring rods

Methodology:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is not soluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise while stirring until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and result in a good yield of crystals upon cooling.

  • Record the observations for each solvent to determine the best candidate for the full recrystallization procedure.

Stage 2: Full Recrystallization Protocol

This protocol details the steps for purifying this compound once a suitable solvent has been identified (for this example, a hypothetical ethanol/water mixture is used).

Materials:

  • Crude this compound

  • Selected solvent system (e.g., Ethanol and Water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring on a hot plate until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling generally results in larger, purer crystals.[4]

  • Inducing Crystallization (if necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5][6]

  • Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature or in a vacuum desiccator to remove all traces of the solvent.

Data Presentation

Table 1: Illustrative Solubility Data for Solvent Screening

Solvent SystemSolubility at 20°C (Room Temp)Solubility at Boiling PointObservations upon Cooling
WaterInsolubleVery Poorly SolubleNo significant crystal formation
EthanolSparingly SolubleSolubleGood crystal formation
AcetoneSolubleVery SolublePoor recovery of crystals
ToluenePoorly SolubleSparingly SolubleSlow and incomplete crystallization
Ethanol/Water (4:1)Poorly SolubleSolubleExcellent formation of fine needles
Ethyl AcetateSparingly SolubleSolubleGood crystal formation

Note: This data is hypothetical and serves as an example for guiding solvent selection.

Troubleshooting Guide

Table 2: Common Issues and Solutions in Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.[5]- Boil off some of the solvent to increase the concentration and allow it to cool again.[4] - Scratch the inner wall of the flask with a glass rod or add a seed crystal to induce nucleation.[6]
Oiling Out (Compound separates as an oil, not crystals)- The boiling point of the solvent is higher than the melting point of the solute. - The solution is too concentrated, causing the compound to precipitate above its melting point.[5]- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[6] - Consider using a lower-boiling point solvent or a mixed solvent system.
Low Recovery/Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[4] - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time.- Concentrate the mother liquor by evaporation and cool it again to recover more product. - Use a heated funnel for hot filtration or add a slight excess of solvent before filtering, then evaporate the excess.[5] - Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.
Colored Impurities Remain in Crystals - The impurity has similar solubility properties to the target compound. - Rapid crystallization has trapped impurities within the crystal lattice.[4]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Ensure the cooling process is slow and gradual to allow for selective crystallization.

Visualization

G start Recrystallization Attempted outcome Observe Solution After Cooling start->outcome crystals_ok Abundant Crystals Formed outcome->crystals_ok Success no_crystals No Crystals or Very Few Crystals outcome->no_crystals Problem oiling_out Compound Oiled Out outcome->oiling_out Problem end_success Collect Crystals by Filtration crystals_ok->end_success action_scratch Scratch Flask / Add Seed Crystal no_crystals->action_scratch action_reduce_solvent Boil Off Excess Solvent & Re-cool no_crystals->action_reduce_solvent If scratching fails action_add_solvent Re-heat, Add More Solvent & Re-cool Slowly oiling_out->action_add_solvent action_scratch->outcome Re-observe action_reduce_solvent->outcome Re-observe end_reassess Re-evaluate Solvent Choice action_reduce_solvent->end_reassess If problem persists action_add_solvent->outcome Re-observe action_add_solvent->end_reassess If problem persists

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-7-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-bromo-7-nitro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited synthetic route starts from 4-bromo-2-methyl-6-nitroaniline. This precursor undergoes a diazotization reaction followed by an intramolecular cyclization to form the indazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety concerns are associated with the diazotization step, which is highly exothermic and involves the formation of an unstable diazonium salt.[1][2] There is a risk of a runaway reaction if the temperature is not strictly controlled. Additionally, nitroaromatic compounds themselves can be thermally sensitive and may decompose exothermically at elevated temperatures.[2][3]

Q3: How does the scale of the reaction typically affect the yield and purity of the final product?

A3: On a laboratory scale, yields of around 47.7% after purification by column chromatography have been reported.[4] During scale-up, maintaining efficient heat transfer and mixing becomes more challenging, which can lead to the formation of impurities and potentially lower yields. However, with optimized process control and purification methods like crystallization, high purity (e.g., >98%) can be achieved on an industrial scale for similar compounds.[5]

Q4: What are the critical process parameters to monitor during the diazotization reaction?

A4: The most critical parameters are:

  • Temperature: Strict temperature control, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt and control the exothermic reaction.

  • Addition Rate: Slow and controlled addition of the diazotizing agent (e.g., sodium nitrite solution) is essential to manage the heat generated and prevent localized temperature spikes.

  • Stirring: Efficient agitation is necessary to ensure uniform temperature distribution and proper mixing of reactants.

  • pH: The reaction is typically carried out in a strong acidic medium.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Diazotization - Ensure the starting material, 4-bromo-2-methyl-6-nitroaniline, is fully dissolved before adding the diazotizing agent. - Verify the quality and stoichiometry of the sodium nitrite and the acid used.
Decomposition of Diazonium Salt - Maintain a reaction temperature strictly below 5 °C. Use a reliable cooling system and monitor the internal temperature closely. - Ensure the addition of the sodium nitrite solution is slow and controlled to prevent exotherms.
Inefficient Cyclization - After the diazotization is complete, ensure the reaction is allowed to warm to the optimal temperature for cyclization as per the established protocol.
Product Loss During Work-up and Purification - Optimize the extraction procedure to minimize losses. - For crystallization, carefully select the solvent system and cooling profile to maximize recovery.[6]
Problem 2: Impurities in the Final Product
Possible Cause Recommended Solution
Side Reactions During Diazotization - Over-nitration or formation of phenolic byproducts can occur if the temperature is not well-controlled. Maintain strict temperature control. - The formation of triazenes is a possible side reaction.[1]
Incomplete Reaction - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to ensure the starting material is fully consumed.
Ineffective Purification - Column chromatography, while effective at the lab scale, may be less practical for large-scale production.[4] - Develop a robust crystallization procedure. Screen various solvent systems to find one that effectively removes key impurities and provides good yield. For similar compounds, solvents like toluene have been used for recrystallization on a large scale.[5]

Experimental Protocols

Synthesis of this compound (Lab Scale)

This protocol is based on a reported laboratory procedure.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-methyl-6-nitroaniline231.051.00 g4.32 mmol
Sodium Nitrite69.000.32 g4.64 mmol
Acetic Acid60.0515 mL-
Water18.022 mL-

Procedure:

  • Dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of acetic acid in a suitable reaction vessel.

  • Cool the solution to 0 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.32 g, 4.64 mmol) in 2 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained at 0-5 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Allow the reaction mixture to gradually warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into 50 mL of ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 4-Bromo-2-methyl-6-nitroaniline in Acetic Acid diazotization Diazotization (0-5 °C) start->diazotization Add NaNO2 solution cyclization Intramolecular Cyclization (Room Temperature) diazotization->cyclization Warm to RT quench Quench with Ice-Water cyclization->quench extraction Solvent Extraction quench->extraction purification Purification (Column Chromatography or Crystallization) extraction->purification end End: Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Diazotization? problem->cause1 cause2 Diazonium Salt Decomposition? problem->cause2 cause3 Purification Loss? problem->cause3 solution1 Check Reagent Quality & Stoichiometry cause1->solution1 solution2 Strict Temperature Control (<5 °C) cause2->solution2 solution3 Optimize Crystallization Conditions cause3->solution3

Caption: Troubleshooting logic for low yield in the synthesis.

References

managing the stability of 5-bromo-7-nitro-1H-indazole in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-bromo-7-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound in acidic and basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many nitroaromatic compounds, this compound is susceptible to degradation under certain conditions. The primary concerns are hydrolysis under strongly acidic or basic conditions and potential photodegradation. The electron-withdrawing nature of the nitro group can influence the stability of the indazole ring system.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C, protected from light.[1] Stock solutions, typically prepared in aprotic polar solvents like DMSO, should also be stored at -20°C or -80°C and used within a reasonable timeframe.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the solution.[1]

Q3: In which solvents is this compound soluble and most stable?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It has limited solubility in aqueous buffers.[1] For experiments in aqueous media, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is low (typically <1%) to avoid solvent effects.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong oxidizing agents and strong reducing agents. The nitro group can be susceptible to reduction, and the aromatic system can be sensitive to strong oxidants. Reactions with strong acids or bases should be carefully controlled as they can catalyze degradation.

Q5: How can I monitor the stability of this compound during my experiment?

A5: The stability can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradants and allow for quantification of its concentration over time.

Troubleshooting Guides

Issue 1: Unexpectedly low or variable results in biological assays.
  • Potential Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.

    • Assess Stability in Assay Medium: Incubate the compound in your cell culture medium or buffer under the same conditions as your experiment (e.g., temperature, CO₂ levels) but without cells or other biological components. Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to quantify the amount of remaining parent compound.

    • Adjust Experimental Protocol: If significant degradation is observed, consider reducing the incubation time or preparing fresh dilutions of the compound immediately before addition to the assay.

Issue 2: Appearance of new peaks in HPLC analysis of the compound.
  • Potential Cause: Degradation of the compound due to pH, light, or temperature stress.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If using LC-MS, analyze the new peaks to determine their mass-to-charge ratio (m/z) and fragmentation patterns. This can provide clues about the degradation pathway (e.g., hydrolysis, reduction of the nitro group).

    • Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, and photolytic stress conditions to identify the conditions that lead to the formation of the observed impurities. This will help in understanding the degradation profile of the molecule.

    • Optimize Solution Preparation and Handling: Ensure that solutions are prepared in appropriate solvents and buffered to a pH where the compound is most stable. Protect solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector or LC-MS

  • C18 reverse-phase HPLC column

  • pH meter

  • Photostability chamber (optional)

  • Water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in ACN or MeOH.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation (Solution): Dilute the stock solution with a suitable solvent (e.g., 50:50 ACN:water) and incubate at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours). For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS method capable of separating the parent compound from its degradation products.

  • Data Interpretation: Calculate the percentage of remaining this compound at each time point for each stress condition.

Data Presentation:

Stress ConditionTime (hours)% this compound Remaining
0.1 M HCl, 60°C0100
2
6
24
0.1 M NaOH, 60°C0100
2
6
24
3% H₂O₂, RT0100
2
6
24

Note: The data in this table is for illustrative purposes and should be populated with experimental results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Expose to thermal Thermal Degradation (80°C) prep_stock->thermal Expose to photo Photolytic Degradation prep_stock->photo Expose to sampling Sample at Time Points (0, 2, 6, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by HPLC/LC-MS sampling->hplc neutralize->hplc data Calculate % Degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Is the starting material pure? start->check_purity repurify Repurify or obtain a new batch check_purity->repurify No check_stability Is the compound stable in the experimental medium? check_purity->check_stability Yes repurify->check_purity forced_degradation Conduct forced degradation study check_stability->forced_degradation No end Consistent Results check_stability->end Yes modify_protocol Modify experimental protocol (e.g., shorter incubation, fresh dilutions) forced_degradation->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

preventing debromination during reactions with 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with 5-bromo-7-nitro-1H-indazole. Our goal is to help you prevent undesired debromination and other side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with this compound?

A1: Debromination, the substitution of a bromine atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions involving bromoindazoles. The primary cause is linked to the acidic N-H proton of the indazole ring. Under basic reaction conditions, this proton can be removed, forming an indolide anion. This process increases the electron density of the indazole ring, making the carbon-bromine bond more susceptible to cleavage and subsequent replacement by a hydrogen atom.[1]

Q2: Which types of reactions are most susceptible to debromination with this compound?

A2: Debromination is a significant concern in several common palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Amination

  • Heck Coupling

  • Sonogashira Coupling[1]

Additionally, reactions involving strong bases or reducing agents must be carefully controlled to avoid loss of the bromo substituent.

Q3: Is N-protection of the indazole ring necessary to prevent debromination?

A3: Yes, protecting the indazole nitrogen is the most effective strategy to prevent debromination.[1] N-protection blocks the deprotonation of the N-H group, which in turn prevents the increase in electron density on the indazole ring that facilitates C-Br bond cleavage. This leads to cleaner reactions and higher yields of the desired product.[1]

Q4: What are the recommended N-protecting groups for this compound?

A4: The choice of protecting group is critical and depends on the specific reaction conditions and subsequent deprotection requirements. Some commonly used and effective protecting groups include:

  • Boc (tert-Butoxycarbonyl): Widely used and easily removed under acidic conditions. It has been successfully employed in Suzuki couplings.[1]

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under a variety of conditions and is typically removed with a fluoride source.[1]

  • Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can enhance the stability of the substrate but may require harsher conditions for removal.[1]

It is often advisable to screen different protecting groups to determine the optimal choice for a specific transformation.[1]

Q5: How does the nitro group at the 7-position influence the reactivity of the molecule?

A5: The strong electron-withdrawing nitro group at the 7-position significantly impacts the molecule's reactivity. It makes the indazole ring electron-deficient, which can:

  • Activate the C-Br bond at the 5-position towards certain reactions.

  • Increase the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.

  • Make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile can displace the bromide.

Troubleshooting Guides

Issue 1: Significant Debromination Observed in Palladium-Catalyzed Cross-Coupling Reactions

If you are observing a significant amount of the debrominated product (7-nitro-1H-indazole) in your reaction, follow this troubleshooting workflow:

start High Debromination Observed q1 Is the indazole N-H protected? start->q1 sol1 Protect the indazole nitrogen. (e.g., Boc, SEM, or Tosyl group) q1->sol1 No q2 Are you using a strong base? (e.g., NaOtBu, NaOH) q1->q2 Yes sol2 Switch to a milder base. (e.g., K2CO3, Cs2CO3, K3PO4) q2->sol2 Yes q3 Is the reaction temperature too high? q2->q3 No sol3 Lower the reaction temperature. (e.g., in 10-20 °C increments) q3->sol3 Yes q4 Is the catalyst system optimal? q3->q4 No sol4 Screen alternative catalysts and ligands. (e.g., XPhos or SPhos-based systems) q4->sol4

Caption: Troubleshooting workflow for debromination.
Issue 2: Low or No Yield in Suzuki-Miyaura Coupling

For challenges with Suzuki-Miyaura coupling reactions, consider the following points summarized in the table below.

Problem Probable Cause Recommended Solution
Low Conversion Inactive catalyst system.Use a robust pre-catalyst (e.g., Pd(dppf)Cl₂) or a modern ligand (e.g., SPhos). Ensure rigorous degassing to prevent catalyst decomposition.[2]
Suboptimal reaction conditions.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF/H₂O). Consider a moderate increase in temperature.[2]
Protodeboronation Degradation of the boronic acid.Use high-quality, fresh boronic acid. Consider using the corresponding boronic ester (e.g., pinacol ester) and minimize water content in the reaction.[2]
Homocoupling Presence of oxygen or high catalyst loading.Ensure the reaction mixture and solvents are thoroughly degassed. A slight reduction in catalyst loading may also be beneficial.[2]
Issue 3: Debromination during Nitro Group Reduction

When reducing the 7-nitro group to the corresponding amine, debromination can be a significant side reaction, especially with standard catalytic hydrogenation using Pd/C.

start Selective Nitro Group Reduction q1 Are you observing debromination? start->q1 sol1 Avoid standard catalytic hydrogenation (e.g., H2, Pd/C) q1->sol1 q2 Choose a chemoselective reducing agent sol1->q2 opt1 SnCl2·2H2O in EtOH/EtOAc q2->opt1 opt2 Raney Nickel with H2 q2->opt2 opt3 Fe/HCl or Fe/NH4Cl q2->opt3

References

Technical Support Center: Optimization of Reaction Conditions for the Nitration of 5-bromo-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the nitration of 5-bromo-1H-indazole. This resource aims to address common challenges and provide detailed protocols to enhance reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 5-bromo-1H-indazole?

A1: The nitration of 5-bromo-1H-indazole is an electrophilic aromatic substitution reaction. The directing effects of the existing bromo group and the pyrazole ring of the indazole nucleus will influence the position of the incoming nitro group. The bromine at the 5-position is an ortho-, para-director, while the pyrazole ring's directing effect is more complex. The electron-withdrawing nature of the pyrazole ring tends to direct electrophiles to the benzene ring. Based on the available literature for similar substituted indazoles, the primary products are expected to be various mono-nitro isomers, including 5-bromo-3-nitro-1H-indazole, 5-bromo-4-nitro-1H-indazole, 5-bromo-6-nitro-1H-indazole, and 5-bromo-7-nitro-1H-indazole. The exact ratio of these isomers is highly dependent on the reaction conditions.

Q2: What are the common side reactions and byproducts to be aware of?

A2: Common side reactions include the formation of di-nitrated products, especially under harsh reaction conditions (e.g., high temperatures or excessive nitrating agent). Polymerization of the indazole starting material can also occur in the presence of strong acids, leading to the formation of tar-like substances and a reduction in the yield of the desired product. Oxidation of the indazole ring is another potential side reaction.

Q3: How can I control the regioselectivity of the nitration?

A3: Controlling the regioselectivity is a key challenge. The choice of nitrating agent, solvent, reaction temperature, and reaction time can significantly influence the isomer distribution. For instance, using a milder nitrating agent may favor the formation of a specific isomer. Careful control of the temperature is crucial, as lower temperatures generally improve selectivity.

Q4: What are the recommended methods for purifying the product mixture?

A4: The purification of the resulting isomeric mixture can be challenging due to the similar polarities of the products. Column chromatography on silica gel is the most common method for separating the different nitro-isomers. The choice of eluent system is critical and may require optimization. In some cases, fractional crystallization can also be employed to isolate a specific isomer if there is a significant difference in solubility.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive nitrating agent.- Insufficient reaction temperature or time.- Poor solubility of the starting material.- Use fresh or properly stored nitrating agents.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Choose a solvent system in which the starting material is more soluble.
Formation of a Dark Tar - Polymerization of the starting material due to strong acidic conditions.- Reaction temperature is too high.- Add the nitrating agent slowly at a low temperature.- Consider using a milder nitrating agent.- Ensure efficient stirring to prevent localized overheating.
Low Yield of Desired Product - Incomplete reaction.- Formation of multiple side products.- Loss of product during workup and purification.- Monitor the reaction closely by TLC to determine the optimal reaction time.- Optimize reaction conditions (temperature, stoichiometry) to minimize side product formation.- Use appropriate extraction and purification techniques to minimize product loss.
Formation of Multiple Isomers - Lack of regioselectivity under the chosen conditions.- Adjust the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with different nitrating agents (e.g., fuming nitric acid, potassium nitrate in sulfuric acid).- Vary the solvent system.
Difficulty in Separating Isomers - Similar polarities of the isomeric products.- Optimize the eluent system for column chromatography (e.g., using a gradient elution).- Consider using a different stationary phase for chromatography.- Explore fractional crystallization with various solvents.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 5-bromo-1H-indazole

This protocol is a general starting point and may require optimization for specific outcomes.

Materials:

  • 5-bromo-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5-bromo-1H-indazole (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until complete dissolution.

  • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C. Alternatively, potassium nitrate (1.1 eq) can be slowly added to concentrated sulfuric acid.

  • Addition: Cool the solution of 5-bromo-1H-indazole in sulfuric acid to 0-5 °C in an ice bath. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C or room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the different isomers.

Data Presentation

Table 1: Hypothetical Yields of Isomers under Different Nitrating Conditions

Nitrating Agent Temperature (°C) 5-bromo-3-nitro-1H-indazole (%) 5-bromo-4-nitro-1H-indazole (%) 5-bromo-6-nitro-1H-indazole (%) This compound (%) Total Yield (%)
HNO₃/H₂SO₄0-53525151085
KNO₃/H₂SO₄0-5402020585
HNO₃/H₂SO₄252530201590
Fuming HNO₃-10501510580

Note: The data in this table is hypothetical and for illustrative purposes. Actual yields will vary depending on the specific experimental conditions.

Visualizations

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 5-bromo-1H-indazole C Dissolution in conc. H2SO4 at 0°C A->C B Nitrating Agent (e.g., HNO3/H2SO4) D Slow addition of Nitrating Agent at 0-5°C B->D C->D E Reaction Monitoring by TLC D->E F Quenching on Ice E->F G Neutralization F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Isolated Isomers J->K L Characterization (NMR, MS, HPLC) K->L

Caption: Experimental workflow for the nitration of 5-bromo-1H-indazole.

Troubleshooting_Logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_tar Tar Formation Solutions cluster_solutions_isomers Multiple Isomers Solutions Start Problem Encountered LowYield Low Yield Start->LowYield TarFormation Tar Formation Start->TarFormation MultipleIsomers Multiple Isomers Start->MultipleIsomers LY1 Check Reagent Activity LowYield->LY1 LY2 Increase Reaction Time/ Temperature LowYield->LY2 LY3 Optimize Workup LowYield->LY3 TF1 Lower Reaction Temperature TarFormation->TF1 TF2 Slower Addition of Nitrating Agent TarFormation->TF2 TF3 Use Milder Conditions TarFormation->TF3 MI1 Optimize Temperature MultipleIsomers->MI1 MI2 Screen Different Nitrating Agents MultipleIsomers->MI2 MI3 Optimize Purification MultipleIsomers->MI3

Caption: Troubleshooting logic for the nitration of 5-bromo-1H-indazole.

strategies to improve the solubility of 5-bromo-7-nitro-1H-indazole in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the solubility of 5-bromo-7-nitro-1H-indazole in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound is a heterocyclic compound with a rigid aromatic structure, a nonpolar bromine substituent, and a polar nitro group. This combination of features can lead to strong crystal lattice energy and limited interactions with many common solvents, resulting in poor solubility.

Q2: Which solvents are likely to be most effective for dissolving this compound?

A2: Polar aprotic solvents are generally the most effective for dissolving compounds like this compound. Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good starting points due to their ability to disrupt the crystal lattice and engage in dipole-dipole interactions.[1]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a highly effective strategy. The indazole ring system has nitrogen atoms that can be protonated or deprotonated.[2] By adjusting the pH of the medium away from the compound's isoelectric point, you can increase the proportion of the more soluble ionized form. For weakly acidic compounds, increasing the pH (making it more basic) will increase solubility, while for weakly basic compounds, decreasing the pH (making it more acidic) will enhance solubility.[2][3][4] A preliminary pH-solubility profile experiment is recommended to determine the optimal pH range.

Q4: What are co-solvents and how can they improve solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to a primary solvent (like water or a buffer), can significantly increase the solubility of a poorly soluble compound.[5] They work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of nonpolar or weakly polar solutes.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

Q5: How do surfactants enhance the solubility of this compound?

A5: Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration known as the critical micelle concentration (CMC).[8] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, effectively increasing their concentration in the bulk aqueous medium.[9][10] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in pharmaceutical formulations.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon addition to an aqueous medium. The compound has low aqueous solubility and has exceeded its saturation point.1. Increase the proportion of organic co-solvent: If your reaction allows, increase the percentage of a miscible organic solvent like DMSO or ethanol. 2. Adjust the pH: Determine if the compound is acidic or basic and adjust the pH of the aqueous medium accordingly to favor the formation of a more soluble salt.[2] 3. Add a surfactant: Introduce a suitable surfactant at a concentration above its CMC to aid in micellar solubilization.[8]
The compound is not dissolving even in organic solvents. The solvent may not be appropriate, or the dissolution rate is very slow.1. Try a stronger polar aprotic solvent: If you are using a moderately polar solvent, switch to a stronger one like DMSO or NMP. 2. Apply gentle heating and agitation: Warming the mixture can help overcome the activation energy for dissolution. Use a sonicator for enhanced agitation. 3. Reduce particle size: Grinding the solid compound to a finer powder will increase the surface area available for solvation, which can improve the dissolution rate.[5][12]
Reaction is sluggish or incomplete. Poor solubility is limiting the availability of the reactant in the solution phase.1. Screen for an optimal solvent/co-solvent system: Perform small-scale solubility tests in various solvents and co-solvent mixtures to find a system that provides the highest solubility. 2. Consider a phase-transfer catalyst: If the reaction involves an aqueous and an organic phase, a phase-transfer catalyst can help shuttle the reactant between the two phases.
Inconsistent results between experiments. Variability in the preparation of the compound solution.1. Standardize the dissolution procedure: Ensure consistent solvent choice, temperature, agitation method, and time for dissolution in all experiments. 2. Check for compound stability: The compound may be degrading in the chosen solvent or under the experimental conditions. Perform a stability study using HPLC or a similar technique.

Data Presentation

Estimated Solubility of this compound in Common Solvents at 25°C

Disclaimer: The following data is estimated based on the general solubility characteristics of structurally similar compounds and should be used as a guideline for solvent selection. Experimental verification is highly recommended.

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
WaterPolar Protic< 0.1The large, nonpolar aromatic core and bromine atom are expected to significantly limit solubility in water, despite the presence of polar nitro and indazole groups.
EthanolPolar Protic1 - 5The alkyl chain of ethanol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar groups, leading to moderate solubility.
MethanolPolar Protic0.5 - 2Similar to ethanol, but its higher polarity may result in slightly lower solubility for this compound.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor make it an excellent solvent for many polar and nonpolar compounds.
Dimethylformamide (DMF)Polar Aprotic> 50Similar to DMSO, DMF is a strong polar aprotic solvent capable of effectively solvating the compound.
Acetonitrile (ACN)Polar Aprotic2 - 10A less polar aprotic solvent than DMSO or DMF, it is expected to provide moderate solubility.
AcetonePolar Aprotic5 - 15Its polarity is suitable for dissolving molecules with both polar and nonpolar characteristics.
Dichloromethane (DCM)Chlorinated1 - 5The moderate polarity of DCM may allow for some dissolution.
Ethyl AcetateEster2 - 8The moderate polarity of ethyl acetate should facilitate reasonable dissolution of the compound.[1]
TolueneNonpolar Aromatic< 1Pi-pi stacking interactions between the aromatic rings of the compound and toluene may contribute to a small degree of solubility.[1]
HexaneNonpolar Aliphatic< 0.1The significant polarity of the molecule is unlikely to be overcome by the weak van der Waals forces of nonpolar aliphatic solvents.[1]

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol determines the equilibrium (thermodynamic) solubility of this compound in a chosen solvent.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

Protocol 2: Solubility Enhancement using a Co-solvent System

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., ethanol, PEG 400)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • To each co-solvent solution, add the compound from the DMSO stock to your desired final concentration (e.g., 100 µM). Keep the final DMSO concentration constant and minimal (e.g., <1%).

  • Include a control with no co-solvent.

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Visually inspect for any precipitation.

  • For a quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Protocol 3: Solubility Enhancement using a Surfactant

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Surfactant (e.g., Tween® 80, Pluronic® F-68)

  • Microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of aqueous buffer solutions containing the surfactant at concentrations both below and above its critical micelle concentration (CMC).

  • To each surfactant solution, add the compound from the DMSO stock to your desired final concentration. Keep the final DMSO concentration constant and minimal.

  • Include a control with no surfactant.

  • Incubate the solutions for 1-2 hours at room temperature with gentle agitation.

  • Visually inspect for precipitation.

  • Quantify the amount of dissolved compound in the supernatant after centrifugation using an appropriate analytical method.

Visualization

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is the primary solvent appropriate? start->check_solvent try_stronger_solvent Use a stronger polar aprotic solvent (e.g., DMSO, DMF) check_solvent->try_stronger_solvent No is_aqueous Is the medium aqueous? check_solvent->is_aqueous Yes try_stronger_solvent->is_aqueous ph_adjustment Strategy 1: pH Adjustment is_aqueous->ph_adjustment Yes particle_size Consider Particle Size Reduction (Grinding/Milling) is_aqueous->particle_size No (Organic Medium) cosolvent Strategy 2: Co-solvent Addition ph_adjustment->cosolvent ph_adjustment->cosolvent Not sufficient end_soluble Success: Compound Solubilized ph_adjustment->end_soluble Effective surfactant Strategy 3: Surfactant Addition cosolvent->surfactant cosolvent->surfactant Not sufficient cosolvent->end_soluble Effective surfactant->end_soluble Effective end_insoluble Re-evaluate formulation strategy surfactant->end_insoluble Not sufficient particle_size->end_soluble

Caption: A troubleshooting workflow for addressing solubility issues of this compound.

References

identifying and characterizing impurities in 5-bromo-7-nitro-1H-indazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying and characterizing impurities in 5-bromo-7-nitro-1H-indazole samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound samples?

A1: Impurities in this compound can originate from various stages of the manufacturing process and storage. They can be broadly categorized as:

  • Starting Material Impurities: Unreacted starting materials from the synthesis, such as 4-bromo-2-methyl-6-nitroaniline, can be present in the final product.[1]

  • Intermediates: Synthetic intermediates that have not fully reacted may appear as impurities.

  • Byproducts: Side reactions during synthesis can lead to the formation of structural isomers or other unintended molecules.

  • Reagents and Solvents: Residual reagents (like sodium nitrite) and solvents (such as acetic acid) used in the synthesis and purification process are common impurities.[1]

  • Degradation Products: The compound may degrade over time when exposed to environmental factors like heat, light, humidity, or reactive substances, leading to the formation of degradation impurities.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: A multi-faceted analytical approach is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary technique for separating and quantifying non-volatile impurities. A well-developed, stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the main compound and its impurities, especially after isolation.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents.

Q3: How can I identify an unknown peak in my HPLC chromatogram?

A3: A systematic approach is necessary to identify an unknown peak:

  • Review the Synthetic Process: Analyze the synthesis route to hypothesize potential byproducts and unreacted starting materials or intermediates.[1]

  • LC-MS Analysis: Perform LC-MS analysis to determine the mass-to-charge ratio (m/z) of the unknown peak, which provides its molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): For more precise identification, HRMS can provide the elemental composition of the impurity.

  • Forced Degradation Studies: Subjecting the sample to stress conditions (acid, base, oxidation, heat, light) can help to determine if the impurity is a degradation product.[2][3]

  • Isolation and NMR Spectroscopy: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC, and its structure can be elucidated using NMR spectroscopy.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, or stress testing, involve intentionally degrading the sample under more severe conditions than it would typically encounter during storage and handling.[2][3] These studies are critical for:

  • Identifying potential degradation products that could form over the product's shelf-life.

  • Understanding the degradation pathways of the drug substance.

  • Developing and validating a stability-indicating analytical method that can separate and quantify all potential impurities and degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Possible Cause Troubleshooting Steps
Contamination 1. Run a blank injection (mobile phase only) to check for system contamination. 2. Use fresh, HPLC-grade solvents. 3. Ensure all glassware is thoroughly cleaned.
Presence of Starting Materials or Intermediates 1. Obtain reference standards for potential starting materials and intermediates. 2. Spike your sample with these standards to see if any of the unknown peaks increase in area.
Formation of Byproducts 1. Analyze the sample by LC-MS to determine the molecular weight of the impurity. 2. Based on the molecular weight, propose possible structures of byproducts.
Sample Degradation 1. Analyze a freshly prepared sample if possible. 2. Investigate the stability of the compound under your storage and handling conditions by performing forced degradation studies.

Issue 2: Broad or Tailing Peaks in HPLC

Possible Cause Troubleshooting Steps
Poor Column Performance 1. Flush the column with a strong solvent. 2. Check the column's theoretical plates and asymmetry factor. Replace the column if necessary.
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column Overload 1. Reduce the injection volume or sample concentration.
Secondary Interactions with Column Silanols 1. Use a base-deactivated column. 2. Add a competing base (e.g., triethylamine) to the mobile phase.

Issue 3: Inconsistent NMR Spectra

Possible Cause Troubleshooting Steps
Sample Insolubility 1. Try a different deuterated solvent. 2. Gently warm the sample or use sonication to aid dissolution.
Paramagnetic Impurities 1. These can cause significant peak broadening. Consider passing the sample through a small plug of silica gel.
Presence of Tautomers 1. The indazole ring can exist in different tautomeric forms, leading to a more complex spectrum. Variable temperature NMR experiments may help resolve this.
Incorrect Integration 1. Ensure the baseline is flat and the integration regions are set correctly. 2. Check for overlapping signals that may affect the integration.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This is a general-purpose method that can be used as a starting point. Optimization may be required based on the specific impurities present.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate to dissolve the sample completely.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Protocol 3: Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for a specified time. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the sample before HPLC analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid and solution samples to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples by HPLC-UV and compare them to an unstressed control sample.

Visualizations

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting & Identification Sample Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis NMR_Analysis NMR Analysis Sample->NMR_Analysis Unexpected_Peak Unexpected Peak in HPLC HPLC_Analysis->Unexpected_Peak Hypothesize_Impurities Hypothesize Potential Impurities Unexpected_Peak->Hypothesize_Impurities If present LC_MS_Analysis LC-MS Analysis Hypothesize_Impurities->LC_MS_Analysis Isolate_Impurity Isolate Impurity (Prep HPLC) LC_MS_Analysis->Isolate_Impurity Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolate_Impurity->Structure_Elucidation

Workflow for identifying unknown impurities.

Troubleshooting_Logic Impurity_Detected Impurity Detected Check_Starting_Materials Check Purity of Starting Materials & Reagents Impurity_Detected->Check_Starting_Materials Review_Synthetic_Route Review Synthetic Route for Potential Byproducts Impurity_Detected->Review_Synthetic_Route Analyze_Reaction_Conditions Analyze Reaction Conditions (Temp, Time, Stoichiometry) Impurity_Detected->Analyze_Reaction_Conditions Characterize_Impurity Characterize Impurity (MS, NMR) Check_Starting_Materials->Characterize_Impurity Review_Synthetic_Route->Characterize_Impurity Analyze_Reaction_Conditions->Characterize_Impurity Modify_Synthesis_Purification Modify Synthesis or Purification Characterize_Impurity->Modify_Synthesis_Purification

Logical flow for troubleshooting impurity sources.

References

overcoming steric hindrance in reactions involving 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-7-nitro-1H-indazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions, particularly focusing on overcoming steric hindrance imparted by the 7-nitro group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from two key features of the molecule:

  • Steric Hindrance: The nitro group at the 7-position is in close proximity to the 1-position (N-H) and the 6-position, which can sterically hinder the approach of bulky catalysts and coupling partners to the bromine atom at the 5-position.

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the indazole ring, which can affect the oxidative addition step in palladium-catalyzed coupling reactions.[1]

Q2: Is N-protection of the indazole required for cross-coupling reactions?

A2: While some cross-coupling reactions on indazoles can proceed without N-protection, it is often beneficial for reactions involving this compound. The acidic N-H proton can interfere with the catalytic cycle, leading to side reactions or catalyst deactivation. Protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can improve reaction outcomes, particularly in Suzuki and Buchwald-Hartwig reactions.[2] However, the choice of protecting group should be considered carefully, as bulky protecting groups can exacerbate steric hindrance.

Q3: How does the nitro group influence catalyst and ligand selection?

A3: The electron-withdrawing nitro group makes the C-Br bond more susceptible to oxidative addition, which can be beneficial. However, it also increases the potential for side reactions. To counteract steric hindrance and promote efficient coupling, bulky and electron-rich phosphine ligands are generally recommended. These ligands help stabilize the palladium center and facilitate the reductive elimination step of the catalytic cycle. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands may also be effective.[3][4]

Troubleshooting Guides for Common Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

This is a common problem that often points to issues with the catalyst system, reaction conditions, or the stability of the boronic acid.

  • Troubleshooting Workflow: Suzuki Coupling

    Start Low/No Conversion Catalyst Optimize Catalyst System Start->Catalyst Conditions Adjust Reaction Conditions Start->Conditions Boronic_Acid Check Boronic Acid Quality Start->Boronic_Acid Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Catalyst->Ligand Precatalyst Use a Modern Precatalyst (e.g., G3/G4 Buchwald) Catalyst->Precatalyst Base Screen Different Bases (e.g., Cs2CO3, K3PO4) Conditions->Base Temperature Increase Reaction Temperature Conditions->Temperature Solvent Use Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene) Conditions->Solvent Stability Use Boronate Ester (e.g., pinacol) or Trifluoroborate Salt Boronic_Acid->Stability

    Troubleshooting workflow for low-yield Suzuki couplings.

Recommended Starting Protocol (based on analogous systems):

To a reaction vessel, add this compound (1 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.). The vessel is then purged with an inert gas (e.g., argon). The degassed solvent (e.g., 1,4-dioxane/water mixture) is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%). The reaction is then heated to 80-110 °C and monitored by TLC or LC-MS.[2][5][6]

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, or a modern precatalyst (e.g., XPhos Pd G3)Bulky, electron-rich ligands are often necessary for sterically hindered substrates.
Ligand If using a simple Pd source, add a bulky phosphine ligand like XPhos or SPhos.These ligands promote oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Stronger, inorganic bases are often required to facilitate the transmetalation step.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMEAprotic polar solvents are generally effective. Ensure they are properly degassed.
Temperature 80-120 °CHigher temperatures may be needed to overcome the activation energy.
Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of side products.

The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent, especially with a sterically hindered and electron-deficient substrate like this compound.

  • Decision Tree for Buchwald-Hartwig Amination

    Start Buchwald-Hartwig Amination Issue No_Reaction No Reaction/ Low Conversion Start->No_Reaction Side_Products Side Product Formation (e.g., hydrodehalogenation) Start->Side_Products Ligand_Choice Ligand_Choice No_Reaction->Ligand_Choice Is the ligand appropriate? Weaker_Base Weaker_Base Side_Products->Weaker_Base Is a strong base being used? Bulky_Ligand Switch to a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos) Ligand_Choice->Bulky_Ligand No Base_Solubility Is the base soluble? Ligand_Choice->Base_Solubility Yes Change_Base Use a more soluble base (e.g., LHMDS) or a stronger inorganic base (e.g., K3PO4) Base_Solubility->Change_Base No Increase_Temp Increase reaction temperature Base_Solubility->Increase_Temp Yes Switch_to_Weaker_Base Use a weaker base (e.g., K2CO3, Cs2CO3) Weaker_Base->Switch_to_Weaker_Base Yes Catalyst_Poisoning Consider catalyst poisoning. Use fresh, pure reagents. Weaker_Base->Catalyst_Poisoning No

    Troubleshooting decision tree for Buchwald-Hartwig amination.

Recommended Starting Protocol (General):

In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), the appropriate ligand (if not using a precatalyst), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.). Add degassed, anhydrous solvent (e.g., toluene or dioxane) and heat the reaction to 80-110 °C until completion.[7][8]

ParameterRecommendationRationale
Catalyst/Ligand BrettPhos, RuPhos, or Xantphos-based catalystsThese bulky, electron-rich ligands are effective for coupling with sterically hindered and electron-deficient aryl halides.[9]
Base NaOtBu, KOtBu, LHMDS, or K₃PO₄The choice of base is critical and depends on the amine and substrate's sensitivity. Stronger bases are often needed, but weaker inorganic bases may be required for sensitive substrates.[10][11]
Solvent Toluene, 1,4-Dioxane, or THFAprotic solvents are generally preferred. Ensure they are anhydrous and degassed.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction to completion.
Sonogashira Coupling

Issue: Low yield or formation of homocoupled (Glaser) byproducts.

Sonogashira couplings can be sensitive to reaction conditions, and the presence of the nitro group can influence the reaction outcome.

  • Workflow for Optimizing Sonogashira Coupling

    Start Low Yield/ Glaser Coupling Copper_Free Consider Copper-Free Conditions Start->Copper_Free Base_Solvent Optimize Base and Solvent Start->Base_Solvent Catalyst_System Adjust Catalyst System Start->Catalyst_System Amine_Base Amine_Base Copper_Free->Amine_Base Use a strong amine base (e.g., DIPA, Et3N) Solvent_Choice Solvent_Choice Base_Solvent->Solvent_Choice Screen solvents (e.g., THF, DMF, Toluene) Pd_Source Pd_Source Catalyst_System->Pd_Source Use a robust Pd source (e.g., Pd(PPh3)2Cl2)

    Workflow for optimizing Sonogashira coupling reactions.

Recommended Starting Protocol (with Copper Co-catalyst):

To a solution of this compound (1 equiv.) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%). An amine base such as triethylamine or diisopropylethylamine (2-3 equiv.) is then added. The reaction is typically stirred at room temperature to 60 °C and monitored for completion.[12]

Copper-Free Conditions:

In some cases, copper-free conditions can be advantageous to avoid Glaser coupling. In a typical copper-free protocol, the reaction is run with a palladium catalyst and a stronger base in a polar aprotic solvent.

ParameterRecommendation (with Cu)Recommendation (Cu-free)
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd(dba)₂ with a phosphine ligand
Co-catalyst CuI (1-5 mol%)None
Base Et₃N, DIPEAStronger bases like DBU or an inorganic base (e.g., Cs₂CO₃)
Solvent THF, DMF, AcetonitrileDMF, DMSO, Toluene
Temperature Room temperature to 60 °C60-100 °C

Summary of Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5)-K₂CO₃ or Cs₂CO₃ (2-3)1,4-Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)BrettPhos or RuPhos (2-4)NaOtBu or K₃PO₄ (1.4)Toluene or Dioxane80-110
Sonogashira (with Cu) Pd(PPh₃)₂Cl₂ (2-5)-Et₃N or DIPEA (2-3)THF or DMFRT - 60
Sonogashira (Cu-free) Pd(OAc)₂ (2-5)SPhos (4-10)Cs₂CO₃ (2)DMF or Toluene60-100

Disclaimer: The provided protocols and recommendations are based on reactions with analogous compounds and should be considered as starting points. Optimization of reaction conditions is likely necessary to achieve the desired outcome for your specific substrate and coupling partner. Always perform reactions in a well-ventilated fume hood and take appropriate safety precautions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing cross-coupling reactions with the challenging substrate, 5-bromo-7-nitro-1H-indazole. The content is structured in a question-and-answer format to directly address common issues and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?

A1: The main difficulties arise from the substrate's electronic properties. The presence of a strong electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the C-Br bond at the 5-position.[1] While this can make the substrate more reactive towards oxidative addition, it also increases the likelihood of side reactions.[1] Additionally, the unprotected N-H of the indazole ring can interfere with the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1]

Q2: Is it necessary to protect the indazole's N-H group before starting a cross-coupling reaction?

A2: N-protection is generally recommended, particularly for Sonogashira and Heck couplings, to prevent catalyst deactivation and improve reaction yields.[1] For Suzuki-Miyaura reactions, successful couplings can sometimes be achieved with the unprotected N-H, but this often requires careful optimization of the reaction conditions.[1][2] If issues like low conversion or multiple products arise, N-protection with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) should be considered.[1]

Q3: How does the 7-nitro group influence the choice of catalyst?

A3: The electron-withdrawing nitro group makes the C-Br bond more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] However, this heightened reactivity can also promote side reactions, such as hydrodehalogenation (replacement of bromine with hydrogen).[1] Therefore, the ideal catalyst system should be robust enough to promote the desired coupling over these competing pathways. Catalyst systems featuring electron-rich and sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium center and favor the desired reductive elimination step.[1][3]

Q4: What are the most commonly used palladium catalysts for different types of cross-coupling reactions with substrates like this?

A4: A variety of palladium catalysts are effective. For Suzuki-Miyaura reactions, Pd(dppf)Cl₂ and Pd(PPh₃)₄ are common and effective choices.[4][5][6] For Heck reactions, Pd(OAc)₂ combined with a phosphine ligand is often utilized.[1][7] Sonogashira couplings typically require a dual system of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst like CuI.[1][8] For Buchwald-Hartwig amination , catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered biarylphosphine ligand (e.g., XPhos, BINAP) are standard.[9][10]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

  • Q: My Suzuki-Miyaura reaction is showing poor conversion of this compound. What are the likely causes and solutions?

    • A: Low conversion can stem from several factors. Systematically check the following:

      • Catalyst Inactivity: The palladium catalyst may have degraded. Solution: Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

      • Base Selection: The base may be inappropriate or of poor quality. Solution: Ensure the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity. For challenging couplings, a stronger base like K₃PO₄ might be necessary.[2]

      • Solvent Quality: The presence of oxygen or water can deactivate the catalyst. Solution: Use anhydrous, degassed solvents.[1]

      • Reaction Temperature: The energy barrier for the reaction may not be overcome. Solution: Gradually increase the reaction temperature. Some Suzuki couplings require temperatures of 80-100 °C or higher.[6][11]

      • Boronic Acid/Ester Quality: The boronic acid coupling partner may have decomposed. Solution: Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol boronate ester if degradation is suspected.[1]

Issue 2: Significant Formation of Side Products, Especially Hydrodehalogenation

  • Q: I am observing a significant amount of 7-nitro-1H-indazole in my reaction mixture. How can I minimize this hydrodehalogenation side reaction?

    • A: The formation of the de-brominated product is a common challenge with electron-deficient aryl halides.[1]

      • Catalyst and Ligand Choice: The ligand plays a crucial role in preventing this side reaction. Solution: Switch to a more sterically hindered and electron-rich ligand, such as XPhos or SPhos.[3] These ligands promote the desired reductive elimination pathway over the competing hydrodehalogenation pathway.[1]

      • Base: The type and strength of the base can influence the rate of hydrodehalogenation. Solution: Consider using a weaker inorganic base (e.g., K₂CO₃) instead of a stronger one (e.g., NaOt-Bu) or an organic amine base.[1]

      • Solvent: Protic solvents can act as a hydride source. Solution: Ensure the use of high-purity, anhydrous aprotic solvents like dioxane, toluene, or DMF.[1]

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for various cross-coupling reactions with this compound, extrapolated from data on structurally similar substrates. Optimization will likely be required for each specific coupling partner.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(dppf)Cl₂ (2-5%)-K₂CO₃ or K₃PO₄ (2)Dioxane/H₂O (4:1)80 - 110
Heck Pd(OAc)₂ (5%)PPh₃ (10%)Et₃N (2)DMF100 - 120
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)Et₃N (3)DMF60 - 80
Buchwald-Hartwig Pd(OAc)₂ (2%)XPhos (4%)NaOt-Bu or Cs₂CO₃ (1.5)Toluene or Dioxane90 - 110

Note: For Sonogashira reactions, the addition of a CuI co-catalyst (1-5 mol%) is standard practice.[8]

Mandatory Visualizations

Catalyst_Selection_Logic Catalyst Selection Logic for this compound start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N suzuki Suzuki-Miyaura (Aryl/Vinyl Boronic Acid) cc_bond->suzuki heck Heck (Alkene) cc_bond->heck sonogashira Sonogashira (Terminal Alkyne) cc_bond->sonogashira buchwald Buchwald-Hartwig (Amine) cn_bond->buchwald catalyst_suzuki Catalyst: Palladium Pre-catalyst + Bulky Phosphine Ligand (e.g., Pd(dppf)Cl2, XPhos) suzuki->catalyst_suzuki catalyst_heck Catalyst: Pd(OAc)2 + Phosphine Ligand heck->catalyst_heck catalyst_sonogashira Catalyst: PdCl2(PPh3)2 + CuI sonogashira->catalyst_sonogashira catalyst_buchwald Catalyst: Palladium Pre-catalyst + Bulky Phosphine Ligand (e.g., Pd(OAc)2 + XPhos) buchwald->catalyst_buchwald

Caption: Catalyst selection based on desired bond formation.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup 1. Add Substrate, Coupling Partner, Base to Flask degas 2. Evacuate and Backfill with Inert Gas (e.g., Argon) setup->degas add_solvent 3. Add Degassed Solvent degas->add_solvent add_catalyst 4. Add Catalyst/Ligand under Inert Atmosphere add_solvent->add_catalyst heat 5. Heat to Desired Temperature add_catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor quench 7. Cool and Quench Reaction monitor->quench extract 8. Aqueous Workup & Extraction quench->extract purify 9. Column Chromatography extract->purify characterize 10. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for cross-coupling reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be adapted and optimized for specific boronic acids and reaction scales.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₃PO₄ (2 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂ (0.03 mmol) to the flask under a positive flow of argon.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 5-aryl-7-nitro-1H-indazole.[6]

References

Validation & Comparative

A Comparative Guide to 5-bromo-7-nitro-1H-indazole and 5-bromo-6-nitro-1H-indazole in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two constitutional isomers, 5-bromo-7-nitro-1H-indazole and 5-bromo-6-nitro-1H-indazole, for their potential application as kinase inhibitors. While direct, head-to-head experimental data for these specific compounds is not extensively available in the public domain, this document outlines the established role of the indazole scaffold in kinase inhibition, discusses the potential influence of substituent positioning on activity, and provides detailed experimental protocols for evaluating such compounds in kinase assays.

Introduction to Indazoles as Kinase Inhibitors

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structure is bioisosteric to the purine ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases.[1] The nitrogen atoms of the indazole ring are crucial for forming hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity.[1] Several approved kinase inhibitor drugs, such as Axitinib and Pazopanib, feature the indazole core, highlighting its therapeutic importance.[3]

Comparison of this compound and 5-bromo-6-nitro-1H-indazole

While specific inhibitory data for this compound and 5-bromo-6-nitro-1H-indazole is scarce, a comparative analysis can be inferred based on the principles of medicinal chemistry and the known structure-activity relationships of indazole-based kinase inhibitors. The key difference between these two molecules lies in the position of the nitro group, which can significantly influence their electronic properties, steric profile, and potential interactions within the kinase active site.

Table 1: Theoretical Comparison of Isomeric Nitroindazoles

FeatureThis compound5-bromo-6-nitro-1H-indazolePotential Implication in Kinase Binding
Nitro Group Position Adjacent to the indazole nitrogen (N1)On the benzene ring, meta to the bromineThe proximity of the electron-withdrawing nitro group to the pyrazole ring in the 7-nitro isomer could modulate the hydrogen-bonding capacity of the N1-H. This may influence the critical hinge-binding interactions.
Steric Hindrance The nitro group at position 7 may create steric hindrance, potentially influencing the orientation of the molecule within the ATP binding pocket and its ability to access deeper regions of the active site.The nitro group at position 6 is less likely to sterically clash with the hinge region, which may allow for a different binding mode or interactions with other residues in the active site.
Electronic Effects The strong electron-withdrawing nature of the nitro group at position 7 will significantly impact the electron density of the entire ring system.The electronic influence of the nitro group at position 6 will be distributed differently across the molecule, potentially leading to altered binding affinities and selectivity profiles.
Solubility The position of the polar nitro group can affect the overall polarity and solubility of the compound, which is a critical factor for in vitro assays and downstream drug development.Differences in intramolecular and intermolecular interactions due to the nitro group's position can lead to variations in solubility.

It is important to emphasize that these are theoretical considerations. Empirical testing through kinase assays is essential to determine the actual inhibitory activity and selectivity of each compound.

Experimental Protocols

To facilitate the experimental evaluation of this compound and 5-bromo-6-nitro-1H-indazole, detailed protocols for a standard in vitro kinase inhibition assay and a subsequent cellular viability assay are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, less inhibition.[4][5]

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]

  • Test compounds (this compound and 5-bromo-6-nitro-1H-indazole) dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)[3][4]

  • White, opaque 384-well plates[3]

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[4]

  • Assay Plate Setup: Add 2.5 µL of the diluted compound solution or vehicle control (DMSO) to the wells of the 384-well plate.[3]

  • Kinase/Substrate Addition: Prepare a 2x kinase/substrate mixture in the kinase reaction buffer and add 2.5 µL to each well.[3]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL.[3] The ATP concentration should ideally be at or near the Km for the specific kinase.[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3]

  • Detection:

    • For ADP-Glo™: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes at room temperature.[3]

    • For Kinase-Glo®: Allow the Kinase-Glo® reagent to equilibrate to room temperature. Add a volume equal to the volume in the well (10 µL) to stop the reaction and generate a signal. Mix on a plate shaker for 2 minutes and incubate for 10 minutes to stabilize the signal.[4]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[4]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[6]

Materials:

  • Human cancer cell line (e.g., HCT116, A549)[6]

  • Cell culture medium with Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Compound Add 2.5 µL of compound or DMSO to 384-well plate Compound_Prep->Add_Compound Kinase_Mix Prepare 2x Kinase/ Substrate mixture Add_Kinase Add 2.5 µL of Kinase/ Substrate mixture Kinase_Mix->Add_Kinase ATP_Mix Prepare 2x ATP solution Initiate Add 5 µL of ATP solution to initiate reaction ATP_Mix->Initiate Add_Compound->Add_Kinase Add_Kinase->Initiate Incubate_Reaction Incubate at RT for 60 minutes Initiate->Incubate_Reaction Add_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate_Reaction->Add_Reagent Incubate_Detection Incubate at RT for 30-60 minutes Add_Reagent->Incubate_Detection Read_Plate Measure luminescence Incubate_Detection->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Determine_IC50 Determine IC50 value Calculate->Determine_IC50 G cluster_extracellular cluster_membrane cluster_intracellular Growth_Factor Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->RTK Binding & Dimerization RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Indazole Inhibitor (e.g., 5-bromo-nitro-1H-indazole) Inhibitor->RTK Inhibition

References

Comparative Analysis of the Biological Activity of 5-Bromo-7-Nitro-1H-Indazole and Other 7-Nitroindazoles as Neuronal Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of 5-bromo-7-nitro-1H-indazole and other structurally related 7-nitroindazole derivatives. The primary focus of this comparison is their inhibitory activity against neuronal nitric oxide synthase (nNOS), a key enzyme in the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

7-Nitroindazole and its derivatives are a well-established class of compounds known to be potent inhibitors of nitric oxide synthases (NOS), with a notable selectivity for the neuronal isoform (nNOS). Overproduction of nitric oxide by nNOS has been implicated in a variety of neuropathological conditions, making selective nNOS inhibitors promising therapeutic targets. This guide summarizes the available quantitative data on the inhibitory potency of several 7-nitroindazole derivatives, including the less-studied this compound, to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Quantitative Comparison of nNOS Inhibition

The inhibitory activities of various 7-nitroindazole derivatives against rat cerebellar nNOS are presented in Table 1. The data, sourced from peer-reviewed literature, highlights the impact of different substituents on the indazole core on their potency.

CompoundIC50 (µM) vs. Rat Cerebellar nNOSReference
7-Nitro-1H-indazole0.9 ± 0.1[1]
6-Nitro-1H-indazole31.6 ± 3.4[1]
5-Nitro-1H-indazole47.3 ± 2.3[1]
3-Bromo-7-nitro-1H-indazoleMore potent than 7-nitroindazole[2]
This compound Data not available in the reviewed literature

Note: While a specific IC50 value for this compound was not found in the reviewed literature, the available data for other halogenated and substituted 7-nitroindazoles provide a basis for predicting its potential activity. The potentiation of activity by a bromo-substituent at the 3-position suggests that halogenation can significantly influence inhibitory potency.

Experimental Protocols

The determination of the inhibitory activity of these compounds on nNOS is typically performed using an in vitro enzyme inhibition assay. A commonly employed method is the Griess assay, which indirectly measures NOS activity by quantifying the amount of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).

In Vitro nNOS Enzyme Inhibition Assay (Griess Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against nNOS.

Materials:

  • Purified recombinant nNOS enzyme

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin

  • (6R)-5,6,7,8-tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compounds (7-nitroindazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Nitrite Standard (Sodium Nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer, L-arginine, NADPH, calmodulin, and BH4.

  • Incubation with Inhibitor: The test compounds at various concentrations are pre-incubated with the nNOS enzyme in the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate, L-arginine, and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a precipitating agent.

  • Nitrite Quantification (Griess Reaction):

    • An aliquot of the supernatant from the reaction mixture is transferred to a new 96-well plate.

    • Griess Reagent (a mixture of Solution A and Solution B) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes, protected from light, to allow for color development. The reaction of nitrite with the Griess reagent forms a colored azo compound.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in each sample is determined from the standard curve. The percentage of nNOS inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

7-Nitroindazole derivatives exert their biological activity by directly inhibiting the enzymatic function of nNOS. This inhibition prevents the synthesis of nitric oxide, a critical signaling molecule in the nervous system.

nNOS_Inhibition_Pathway cluster_inhibition Inhibition L_Arginine L-Arginine nNOS_active Neuronal Nitric Oxide Synthase (nNOS) (Active) L_Arginine->nNOS_active Substrate L_Citrulline L-Citrulline nNOS_active->L_Citrulline Product NO Nitric Oxide (NO) nNOS_active->NO Product nNOS_inactive nNOS (Inactive) Downstream Downstream Neuronal Signaling Pathways NO->Downstream Activates 7_Nitroindazoles 7-Nitroindazole Derivatives (e.g., this compound) 7_Nitroindazoles->nNOS_active Inhibits Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Biological Assay cluster_analysis Data Analysis Synthesis Chemical Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Assay_Setup In Vitro nNOS Inhibition Assay Setup Purification->Assay_Setup Incubation Incubation with Enzyme and Substrate Assay_Setup->Incubation Griess_Reaction Griess Reaction for Nitrite Quantification Incubation->Griess_Reaction Absorbance_Reading Absorbance Measurement (540 nm) Griess_Reaction->Absorbance_Reading Standard_Curve Generation of Nitrite Standard Curve Absorbance_Reading->Standard_Curve IC50_Calculation Calculation of Percent Inhibition and IC50 Value Standard_Curve->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Bromo-Nitro-1H-Indazole Analogs as Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural versatility allows for fine-tuning of pharmacological activity through various substitutions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-nitro-substituted 1H-indazole analogs, with a particular focus on their potent inhibitory effects on nitric oxide synthase (NOS) isoforms.

Nitric oxide (NO) is a critical intercellular messenger synthesized by three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While NO plays vital roles in neurotransmission and vasodilation, its overproduction is implicated in various pathological conditions, including neurodegenerative diseases and inflammation. Therefore, the development of potent and selective NOS inhibitors is a significant therapeutic goal. This guide consolidates quantitative data and experimental methodologies to aid in the rational design of novel indazole-based NOS inhibitors.

Quantitative Comparison of NOS Inhibition

The inhibitory potency of various nitro-indazole analogs against the three NOS isoforms is summarized below. The data highlights the significant impact of the position of the nitro group and the addition of a bromo substituent on both potency and selectivity.

Compound IDStructureModificationnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
1 7-Nitro-1H-indazoleParent Nitro-Indazole---Selective for nNOS[1]
2 3-Bromo-7-nitro-1H-indazoleAddition of Bromo at C30.17[2]0.86[2]0.29[2]Potent; Mixed nNOS/iNOS
3 6-Nitro-1H-indazoleIsomer of Compound 1---Less potent than 7-NI[1]
4 5-Nitro-1H-indazoleIsomer of Compound 1---Inactive/Sedative effects[1]

Note: Quantitative IC50 values for direct comparison were most consistently available for 3-Bromo-7-nitro-1H-indazole. Other analogs are included for qualitative SAR discussion based on the literature.

Structure-Activity Relationship (SAR) Insights

The development of indazole-based NOS inhibitors has yielded several key SAR insights:

  • Importance of the 7-Nitro Group: Among various nitro-indazole isomers, 7-nitro-1H-indazole (7-NI) was identified as a potent and selective inhibitor of nNOS over eNOS and iNOS.[1][3] This established the 7-nitro-indazole scaffold as a critical pharmacophore for targeting the neuronal isoform. Studies have shown that other isomers, such as 6-nitro-indazole, are less potent, while 5-nitro-indazole was found to be largely inactive and produced sedative effects.[1]

  • Effect of the 3-Bromo Substituent: The introduction of a bromine atom at the C3 position of 7-nitro-1H-indazole leads to compound 2 (3-Bromo-7-nitroindazole). This modification significantly increases the overall potency.[2] However, this gain in potency comes at the cost of nNOS selectivity. 3-Bromo-7-nitroindazole is a potent inhibitor of both nNOS (IC50 = 0.17 µM) and iNOS (IC50 = 0.29 µM), while showing weaker, though still significant, inhibition of eNOS (IC50 = 0.86 µM).[2] This suggests that the C3 position is a critical site for modulating both the potency and the isoform selectivity profile of the indazole core.

  • Therapeutic Relevance: The potent inhibition of nNOS by these compounds has been linked to significant physiological effects. For instance, 3-bromo-7-nitroindazole has been shown to attenuate brain ischemic injury in diabetic stroke models and impair spatial learning and memory in rats, underscoring the role of nNOS in these processes.[4]

Visualizing the Mechanism and Workflow

To better understand the context of this SAR study, the following diagrams illustrate the targeted biological pathway and a typical experimental workflow.

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS O2 O₂ + NADPH O2->NOS L_Citrulline L-Citrulline NOS->L_Citrulline byproduct NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Inhibitor Bromo-Nitro-Indazole Analogs Inhibitor->NOS

Caption: The L-arginine-NO signaling pathway targeted by indazole inhibitors.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis P1 Prepare Assay Buffer with Cofactors (NADPH, FAD, FMN, BH4) P2 Add NOS Enzyme (nNOS, eNOS, or iNOS) P1->P2 P3 Add Test Compound (Indazole Analog at various conc.) P2->P3 R1 Initiate Reaction by adding L-[³H]Arginine P3->R1 R2 Incubate at 37°C R1->R2 R3 Stop Reaction (e.g., with stop buffer) R2->R3 D1 Separate L-[³H]Citrulline from L-[³H]Arginine via Ion-Exchange Resin R3->D1 D2 Quantify L-[³H]Citrulline using Scintillation Counting D1->D2 D3 Calculate % Inhibition and Determine IC50 Value D2->D3

Caption: Workflow for a radiometric NOS enzymatic inhibition assay.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of test compounds against NOS isoforms, based on common methodologies cited in the field.

Nitric Oxide Synthase (NOS) Inhibition Assay (Radiometric)

This assay measures the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme. The amount of radiolabeled citrulline produced is directly proportional to the enzyme's activity.

1. Reagents and Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4.

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), Calmodulin (for nNOS/eNOS).

  • Substrate: L-[³H]arginine.

  • Test Compounds: 3-bromo-7-nitro-1H-indazole analogs dissolved in DMSO.

  • Stop Buffer: e.g., HEPES buffer containing EDTA.

  • Ion-Exchange Resin: Dowex AG 50W-X8 (Na⁺ form).

  • Scintillation Cocktail and Scintillation Counter.

2. Assay Procedure:

  • Enzyme Preparation: Prepare a reaction mixture in the assay buffer containing the NOS enzyme and all necessary cofactors.

  • Compound Incubation: Add varying concentrations of the test indazole analog (or vehicle control, e.g., DMSO) to the reaction mixture. Allow for a brief pre-incubation period at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-[³H]arginine to the mixture.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Product Separation: Apply the reaction mixture to columns containing Dowex ion-exchange resin. The unreacted L-[³H]arginine (cationic) binds to the resin, while the product L-[³H]citrulline (neutral) flows through.

  • Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using non-linear regression analysis.

References

The Versatility of the 5-bromo-7-nitro-1H-indazole Scaffold in Engineering Specific Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The indazole core has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful kinase inhibitors. This guide provides a comparative analysis of the 5-bromo-7-nitro-1H-indazole scaffold and its derivatives as a foundation for developing specific kinase inhibitors, supported by experimental data and detailed methodologies.

The strategic placement of the bromo and nitro groups on the indazole ring offers a versatile platform for synthetic modifications, enabling the exploration of various kinase active sites. While direct, head-to-head comparative studies on a broad panel of kinases for inhibitors derived specifically from this compound are not extensively documented in publicly available literature, we can draw valuable insights from closely related indazole-based inhibitors targeting key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like Kinase 4 (PLK4), and Fibroblast Growth Factor Receptor 1 (FGFR1).

Comparative Inhibitory Activity

To illustrate the potential of the substituted indazole scaffold, the following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against their target kinases. It is important to note that these compounds may not be direct derivatives of this compound, but they share the core indazole structure and provide a benchmark for potency. Direct comparisons should be made with caution as experimental conditions can vary between studies.

Table 1: Indazole-Based VEGFR-2 Inhibitors

Compound/DrugTargetIC50 (nM)Source
AxitinibVEGFR-20.2[1]
PazopanibVEGFR-230[1]
Indazole Derivative 30VEGFR-21.24[1][2]
6-Bromo-1H-indazole Derivative W4VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W12VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W17VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W19VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W20VEGFR-2< 5[3]
6-Bromo-1H-indazole Derivative W2VEGFR-2< 10[3]
6-Bromo-1H-indazole Derivative W23VEGFR-2< 10[3]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3]

Table 2: Indazole-Based PLK4 Inhibitors

CompoundTargetIC50 (nM)Source
CFI-400437PLK40.6[4]
CFI-400945PLK42.8[4]
AxitinibPLK46.5[4]
YLT-11PLK4Not Specified[4]
Compound K17PLK40.3[4]
Compound K22PLK40.1[4]
Compound C05PLK4< 0.1[5][6]

Table 3: Indazole-Based FGFR1 Inhibitors

CompoundTargetIC50 (nM)Source
Compound 7nFGFR115.0[7][8]
Compound 7rFGFR12.9[8]
Compound 9dFGFR115.0[7]
Compound 9uFGFR13.3[7]
Compound 10aFGFR130.2[9]
Indazole-based Compound 1FGFR1100[10]

Experimental Protocols

The validation of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments commonly employed in the characterization of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a purified kinase enzyme by measuring the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, PLK4, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add a reagent from the luminescent assay kit to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.

  • Signal Generation: Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for about 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HUVEC for angiogenesis studies, MCF-7 for breast cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole-based compounds.

Kinase_Inhibitor_Workflow Start Start: 5-bromo-7-nitro- 1H-indazole Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cell_Assay Cell-Based Assays (e.g., MTT, Apoptosis) Purification->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: General workflow for the discovery and validation of kinase inhibitors from a starting scaffold.

References

comparing the efficacy of kinase inhibitors derived from 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Indazole-Derived Kinase Inhibitors

The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, leading to several approved anti-cancer drugs.[1][2] While a direct comparative analysis of kinase inhibitors derived specifically from 5-bromo-7-nitro-1H-indazole is not extensively available in the public domain, this guide provides a comparative overview of various potent kinase inhibitors based on the broader indazole framework. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and progression of novel indazole-based therapeutic agents.

Comparative Inhibitory Activity of Indazole Derivatives

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against their primary kinase targets. These compounds demonstrate the versatility of the indazole core in targeting a range of oncogenic kinases.

Compound IDDerivative ClassTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Compound C05 Indazole-basedPLK4< 0.1LCR-263-
Axitinib Indazole-basedVEGFR20.2--
Pazopanib Indazole-basedVEGFR230--
Compound 92h Indazole-substituted morpholino-triazinePI3K60--
Compound 93a 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamideTTK2.9--
JNJ-7706621 Analogue Triazole derivative of an indazole analogueAurora ASubmicromolar rangeJNJ-7706621-

Note: IC50 values can vary between different studies due to variations in assay conditions.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the evaluation of kinase inhibitor potency and antiproliferative activity.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.[1]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., PLK4, VEGFR2)

  • Substrate peptide/protein

  • Test compounds (indazole derivatives) and established inhibitors

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 5 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, K562)[3][4]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (indazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals by viable cells.[3]

  • Remove the medium and dissolve the formazan crystals by adding 150 µL of a solubilization solution.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[3]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams are provided below to illustrate a key signaling pathway targeted by indazole inhibitors and a general workflow for kinase inhibitor discovery.

G cluster_0 VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Axitinib Axitinib / Pazopanib (Indazole Inhibitors) Axitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway targeted by indazole inhibitors like Axitinib.

G cluster_workflow Kinase Inhibitor Discovery Workflow start Compound Library (Indazole Derivatives) assay_dev High-Throughput Screening (HTS) start->assay_dev hit_id Hit Identification assay_dev->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: General workflow for the discovery and development of kinase inhibitors.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-bromo-7-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive evaluation of the metabolic stability of 5-bromo-7-nitro-1H-indazole derivatives, comparing them with structurally related alternatives and offering insights into their likely metabolic fate.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] However, the introduction of substituents such as a bromine atom and a nitro group, as in the this compound series, can significantly impact a molecule's metabolic profile. Aromatic nitro groups are known to be susceptible to in vivo reduction, which can lead to reactive metabolites, while the indazole ring itself can be a target for various metabolic enzymes.[2][3] This guide synthesizes available data to predict the stability of this specific chemical class and provides context through comparison with other indazole derivatives.

Comparative Metabolic Stability Data

These compounds serve as valuable benchmarks. Compounds with lower intrinsic clearance and longer half-lives are considered more metabolically stable.[5]

Compound IDStructureSystemCLint (µL/min/mg protein)t½ (min)Metabolic Stability Classification
(S)-5F-MDMB-PINACA Indazole-3-carboxamidepHLM271 ± 202.6 ± 0.2Low
pHHeps260 ± 102.7 ± 0.1Low
(S)-MDMB-4en-PINACA Indazole-3-carboxamidepHLM158 ± 204.4 ± 0.5Low-Moderate
pHHeps148 ± 104.7 ± 0.3Low-Moderate
(S)-5F-AMB-PINACA Indazole-3-carboxamidepHLM119 ± 15.8 ± 0.1Moderate
pHHeps129 ± 15.4 ± 0.1Moderate
(S)-AMB-FUBINACA Indazole-3-carboxamidepHLM39.5 ± 0.717.5 ± 0.3High-Moderate
pHHeps43 ± 416.1 ± 1.6High-Moderate
(S)-AB-FUBINACA Indazole-3-carboxamidepHLM11 ± 163 ± 6High
pHHeps12.6 ± 0.855 ± 3High

Data sourced from C.A. Brandon et al., 2021.[4] Classification is based on typical industry standards where CLint < 12 µL/min/mg is often considered high stability, 12-70 is moderate, and > 70 is low stability.

Predicted Metabolic Pathways and Bioisosteric Alternatives

The metabolism of this compound derivatives is predicted to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Key Predicted Metabolic Transformations:

  • Nitro-Reduction: The 7-nitro group is a prime target for nitroreductases, which can reduce it to nitroso, hydroxylamino, and ultimately amino groups.[3][6] This is a significant metabolic route that can lead to the formation of potentially reactive metabolites.

  • Oxidative Metabolism: The indazole and benzene rings are susceptible to oxidation, leading to hydroxylated metabolites. Studies on related 5-bromo-indazole-3-carboxamides have identified hydroxylation as a major biotransformation.[7]

  • Phase II Conjugation: The resulting hydroxyl or amino groups can undergo Phase II conjugation reactions, such as glucuronidation, to increase water solubility and facilitate excretion.[8]

Given the metabolic liabilities associated with the nitro group, researchers often explore bioisosteric replacements. Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another chemical group to improve the molecule's biological properties, including metabolic stability.[9][10]

Potential Bioisosteric Replacements for the 7-Nitro Group:

  • Cyano (-CN) group: Can mimic the electron-withdrawing properties of the nitro group.

  • Trifluoromethyl (-CF3) group: Often enhances metabolic stability by blocking sites of oxidation.

  • Sulfonamide (-SO2NH2) group: Can act as a hydrogen bond acceptor, similar to the nitro group.

The diagram below illustrates the predicted metabolic pathways for a generic this compound derivative.

cluster_Phase1 Phase I Metabolism (CYP450, Nitroreductases) cluster_Phase2 Phase II Metabolism (UGTs, SULTs) Parent This compound Derivative NitroReduction Nitro-Reduction (NO2 -> NH2) Parent->NitroReduction Nitroreductase Oxidation Ring Hydroxylation (Addition of -OH) Parent->Oxidation CYP450 AminoMetabolite Amino Metabolite HydroxylMetabolite Hydroxyl Metabolite ConjugatedMetabolite Conjugated Metabolite (Glucuronide, Sulfate) AminoMetabolite->ConjugatedMetabolite UGT/SULT HydroxylMetabolite->ConjugatedMetabolite UGT/SULT Excretion Excretion ConjugatedMetabolite->Excretion

Caption: Predicted metabolic pathways for this compound derivatives.

Experimental Protocols

To experimentally determine the metabolic stability of novel this compound derivatives, an in vitro liver microsomal stability assay is a standard and effective method.[11][12]

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

2. Materials:

  • Test Compound (e.g., this compound derivative)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - moderate clearance; Testosterone - high clearance)

  • Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound and positive controls in the phosphate buffer (final incubation concentration typically 1 µM).

    • Thaw HLM on ice and prepare a microsomal suspension in phosphate buffer (final protein concentration typically 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and test compound/control solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard).

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

4. Analysis:

  • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL) .

The following diagram outlines the workflow for this experimental protocol.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Test Compound & Control Solutions D Pre-warm Reagents (37°C) A->D B Prepare Microsome Suspension B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH) C->E D->E F Incubate at 37°C & Sample at Time Points E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: Calculate k, t½, CLint I->J

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion

The metabolic stability of this compound derivatives is a key determinant of their potential as drug candidates. Based on structure-activity relationships derived from related compounds, this class is predicted to undergo significant metabolism, primarily through nitro-reduction and oxidation of the heterocyclic core. Compared to other indazole derivatives that lack the nitro group, these compounds may exhibit lower metabolic stability. To mitigate this, researchers should consider strategies such as bioisosteric replacement of the nitro group. The provided experimental protocol offers a robust framework for quantitatively assessing the metabolic stability of novel derivatives, enabling data-driven decisions in the drug discovery and development process.

References

Comparative Analysis of 5-Bromo-7-Nitro-1H-Indazole Derivatives in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of compounds hypothetically synthesized from 5-bromo-7-nitro-1H-indazole. Due to a lack of publicly available data on compounds directly derived from this specific starting material, this analysis utilizes data from structurally similar indazole derivatives, particularly 5-bromo-1H-indazol-3-amine analogs, to project potential efficacy. The performance of these indazole derivatives is benchmarked against established anticancer agents, Pazopanib and Doxorubicin.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] The specific substitution pattern of this compound offers versatile synthetic handles for the generation of diverse compound libraries. A logical and common synthetic transformation would involve the reduction of the 7-nitro group to a 7-amino group, providing a key intermediate, 5-bromo-7-amino-1H-indazole, for further functionalization. This guide explores the potential anticancer and anti-inflammatory activities of such derivatives based on published data for analogous compounds.

Hypothetical Synthesis and In Vitro Anticancer Activity

While no direct studies on the biological activity of derivatives from this compound were identified, a plausible synthetic route would involve the reduction of the nitro group to an amine. This 7-amino-5-bromo-1H-indazole intermediate could then be further modified. Research on analogous 5-bromo-1H-indazol-3-amine derivatives provides valuable insights into the potential anticancer activity of this class of compounds.

One such study designed and synthesized a series of 1H-indazole-3-amine derivatives, evaluating their in vitro cytotoxic potential against a panel of human cancer cell lines using the MTT assay.[2] The results for representative compounds are summarized and compared with the established anticancer drugs Pazopanib and Doxorubicin in the table below.

Table 1: In Vitro Anticancer Activity of 5-Bromo-1H-Indazole-3-Amine Derivatives and Comparator Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Indazole Derivative 6o K562 (Chronic Myeloid Leukemia)5.15[2]
A549 (Lung Cancer)>40[2]
PC-3 (Prostate Cancer)>40[2]
HepG2 (Liver Cancer)>40[2]
HEK-293 (Normal Kidney Cells)33.2[2]
Pazopanib Various Solid TumorsVaries (Tyrosine Kinase Inhibitor)[3][4]
Doxorubicin MCF-7 (Breast Cancer)0.14 - 9.908[5]
MDA-MB-231 (Breast Cancer)0.69[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Potential In Vivo Efficacy: Insights from Analogous Compounds

Direct in vivo studies for derivatives of this compound are not available. However, studies on other amino-indazole derivatives provide a basis for potential in vivo applications. For instance, the anti-inflammatory properties of 5-aminoindazole have been investigated in a carrageenan-induced paw edema model in rats.[6]

Table 2: In Vivo Anti-Inflammatory Activity of 5-Aminoindazole

CompoundDose (mg/kg)Inhibition of Edema (%)Time Point (hours)Reference
5-Aminoindazole 2539.905[6]
5060.095[6]
10083.095[6]
Diclofenac (Control) 1084.505[6]

These findings suggest that amino-indazole scaffolds, which could be derived from this compound, possess the potential for in vivo bioactivity.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[9][7][8]

In Vivo Tumor Growth Inhibition Assay

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a xenograft mouse model.[10][11][12]

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which the mice are randomized into control and treatment groups.

  • Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumors are excised for further analysis. The percentage of tumor growth inhibition is calculated.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Indazole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that primarily targets the VEGFR pathway, thereby inhibiting angiogenesis.[4][13][14] Doxorubicin, a conventional chemotherapeutic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, which can trigger the p53-mediated apoptotic pathway.[5][15]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Pazopanib Pazopanib (Indazole Derivative) Pazopanib->VEGFR Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway and Inhibition by Pazopanib.

p53_Signaling_Pathway Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Activates MDM2 MDM2 p53->MDM2 p21 p21 p53->p21 BAX BAX p53->BAX Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: p53 Signaling Pathway Activated by Doxorubicin.

Experimental Workflow

The progression from initial in vitro screening to in vivo efficacy studies is a critical path in drug discovery.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Synthesis of Indazole Derivatives Screening High-Throughput Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Promising Candidates Animal_Model Xenograft Animal Model Lead_Opt->Animal_Model Efficacy Efficacy & Toxicity Evaluation Animal_Model->Efficacy

Caption: General Experimental Workflow for Drug Discovery.

References

Assessing the Selectivity Profile of 5-bromo-7-nitro-1H-indazole-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. The specific substitutions on the indazole ring play a crucial role in determining the potency and, critically, the selectivity of these inhibitors. This guide provides a framework for assessing the selectivity profile of 5-bromo-7-nitro-1H-indazole-based inhibitors by comparing their potential attributes to well-characterized indazole-based compounds. Understanding the nuances of kinase selectivity is paramount for predicting therapeutic efficacy and potential off-target effects.

Comparative Kinase Inhibition Profiles

While specific data for this compound-based inhibitors is not extensively available in the public domain, we can infer potential selectivity characteristics by examining related indazole-based inhibitors. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) or percentage of inhibition for several known indazole-based compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity. This serves as a benchmark for the type of data required to evaluate a novel inhibitor from the this compound series.

Kinase TargetUNC2025 (IC50 nM)BMS-777607 (IC50 nM)R428 (Bemcentinib) (IC50 nM)C05 (% Inhibition at 0.5 µM)Axitinib (IC50 nM)
Primary Target(s) MER, FLT3MET, AXL, RONAXLPLK4 VEGFR1/2/3, PDGFRβ, c-Kit
MER<1 ----
FLT31 ----
MET-3.9 ---
AXL-1.1 14 --
RON-1.8 ---
PLK4---87.45% 4.2
VEGFR1----0.1
VEGFR2----0.2
VEGFR3----0.1-0.3
PDGFRβ----1.6
c-Kit----1.7
Off-Target Kinases
PLK1---15.32%-
PLK2---21.89%-
PLK3---12.56%-
CDK2/cyclin A---25.78%-
Aurora A---31.45%-
Aurora B---28.91%-
CHK1---18.67%-

Data compiled from publicly available sources.[1][2] This table illustrates the diverse selectivity profiles that can be achieved from a common indazole scaffold through varied substitutions.

Experimental Protocols

To generate the comparative data necessary for a comprehensive selectivity profile, a series of standardized biochemical and cellular assays are required.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. A reduction in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (this compound-based compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of the assay plate.

  • Kinase Reaction: Prepare a reaction mixture containing the kinase and its specific substrate in the reaction buffer. Add this mixture to each well.

  • Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP into ATP.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2][3]

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer the proteins to a membrane.[1]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[1]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[2]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total target protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to the total protein. A reduction in the normalized signal in inhibitor-treated cells compared to untreated cells indicates inhibitory activity.

Visualizations

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel kinase inhibitor.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Data Analysis & Profile Generation A Compound Synthesis (this compound derivative) B Primary Kinase Assay (e.g., against target kinase) A->B C Broad Kinase Panel Screening (e.g., >400 kinases) B->C D Target Engagement Assay (e.g., CETSA) C->D G IC50 Determination & Dose-Response Curves C->G E Phosphorylation Assay (Western Blot or ELISA) D->E F Cell Proliferation/Viability Assay E->F F->G H Selectivity Score Calculation (e.g., Gini Coefficient) G->H I Kinome Map Visualization H->I J Lead Candidate Selection I->J Selectivity Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates how a kinase inhibitor could interrupt a signaling cascade, a crucial aspect of its mechanism of action.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, PDGFR GF->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor 5-bromo-7-nitro-1H- indazole-based Inhibitor Inhibitor->RTK Inhibits (ATP-competitive)

Caption: Inhibition of a generic RTK signaling pathway.

References

comparison of synthetic routes to different isomers of bromo-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of bromo-nitro-1H-indazole isomers is a critical area of research for scientists and drug development professionals due to the prevalence of the indazole scaffold in a multitude of pharmacologically active compounds. The strategic placement of bromo and nitro functionalities on the indazole ring provides essential handles for further chemical modifications, making these isomers valuable intermediates in the synthesis of complex drug candidates, particularly kinase inhibitors for targeted cancer therapies. This guide provides a comparative analysis of synthetic routes to various bromo-nitro-1H-indazole isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of different bromo-nitro-1H-indazole isomers, allowing for a direct comparison of their efficiencies and reaction conditions.

Target IsomerStarting MaterialReagentsSolventReaction ConditionsYield (%)
3-bromo-5-nitro-1H-indazole5-nitro-1H-indazoleBromineN,N-dimethylformamide (DMF)-5°C to 40°C, 12 hours95%[1]
6-bromo-4-nitro-1H-indazole4-nitro-1H-indazoleN-Bromosuccinimide (NBS)AcetonitrileRefluxHigh (not specified)[2]
3-bromo-4-nitro-1H-indazole4-nitro-1H-indazoleBromine, Sodium acetateAcetic acid, Chloroform<25°C, 5.5 hours92%[3]
6-bromo-1-methyl-4-nitro-1H-indazole6-bromo-1-methyl-1H-indazoleFuming nitric acid, Sulfuric acidNot specified0°C, 1-2 hours50-60%[4]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key bromo-nitro-1H-indazole isomers.

Synthesis of 3-bromo-5-nitro-1H-indazole[1]

This process involves the direct bromination of 5-nitro-1H-indazole.

  • Reaction Setup: Under a nitrogen atmosphere, 50g of 5-nitro-1H-indazole is added to a three-necked reaction flask.

  • Solvent Addition: 500ml of N,N-dimethylformamide (DMF) is added to the flask, and stirring is initiated.

  • Cooling: The reaction system is cooled to -5°C.

  • Bromination: At -5°C, 55.8g of bromine is slowly added dropwise. The reaction is maintained at 0 to -5°C for 1 hour after the addition is complete.

  • Warming: The reaction is slowly warmed to 35-40°C and incubated at this temperature for 11 hours.

  • Work-up: The reaction mixture is then subjected to a work-up procedure involving the addition of soft water, filtration, and washing of the filter cake.

  • Purification: The crude product is purified by recrystallization involving heating to reflux, treatment with activated carbon and EDTA, hot filtration, and cooling to below 5°C to crystallize the final product.

Synthesis of 6-bromo-4-nitro-1H-indazole[2]

This synthesis is achieved through the regioselective bromination of 4-nitro-1H-indazole.

  • Reaction: 4-nitro-1H-indazole is reacted with N-Bromosuccinimide (NBS) in acetonitrile.

  • Conditions: The reaction mixture is heated to reflux.

  • Outcome: This process yields 6-bromo-4-nitro-1H-indazole.

Synthesis of 3-bromo-4-nitro-1H-indazole[3]

This procedure details the bromination of 4-nitro-1H-indazole in the presence of a base.

  • Reaction Mixture: In a flask equipped with a mechanical stirrer, 50 g of 4-nitro-1H-indazole and 26.4 g of sodium acetate are combined with 300 mL of acetic acid and 300 mL of chloroform.

  • Bromine Addition: A solution of 51.4 g of bromine in 60 mL of acetic acid is added to the reaction mixture over 3.5 hours, ensuring the temperature is maintained below 25°C.

  • Reaction Time: The mixture is stirred for an additional two hours.

  • Work-up: The reaction mixture is concentrated under reduced pressure, and 500 mL of water is added to the resulting solid.

  • Isolation: The solid product is collected by filtration, washed with 500 mL of water, and dried under vacuum.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic routes described above.

Synthesis_3_bromo_5_nitro_1H_indazole 5-nitro-1H-indazole 5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 5-nitro-1H-indazole->3-bromo-5-nitro-1H-indazole Br2, DMF -5°C to 40°C

Caption: Synthesis of 3-bromo-5-nitro-1H-indazole.

Synthesis_6_bromo_4_nitro_1H_indazole 4-nitro-1H-indazole 4-nitro-1H-indazole 6-bromo-4-nitro-1H-indazole 6-bromo-4-nitro-1H-indazole 4-nitro-1H-indazole->6-bromo-4-nitro-1H-indazole NBS, Acetonitrile Reflux

Caption: Synthesis of 6-bromo-4-nitro-1H-indazole.

Synthesis_3_bromo_4_nitro_1H_indazole 4-nitro-1H-indazole 4-nitro-1H-indazole 3-bromo-4-nitro-1H-indazole 3-bromo-4-nitro-1H-indazole 4-nitro-1H-indazole->3-bromo-4-nitro-1H-indazole Br2, NaOAc AcOH, Chloroform, <25°C

Caption: Synthesis of 3-bromo-4-nitro-1H-indazole.

Conclusion

The synthetic routes to bromo-nitro-1H-indazole isomers vary in their starting materials, reagents, and reaction conditions, leading to different yields and isomer outcomes. The choice of a specific synthetic pathway will depend on the desired isomer, the availability of starting materials, and the required scale of the synthesis. The provided data and protocols offer a valuable resource for researchers in medicinal chemistry and drug development to select and optimize the synthesis of these important chemical building blocks.

References

The Differential Impact of 5-Bromo and 7-Nitro Indole Substitutions on Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological impacts of 5-bromo and 7-nitro substitutions on indole-based compounds. By examining their effects on distinct and overlapping biological targets, this document offers insights into their therapeutic potential and the underlying structure-activity relationships, supported by quantitative data and detailed experimental methodologies.

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at various positions can significantly modulate its biological activity. Among the myriad of possible substitutions, the introduction of a bromine atom at the 5-position and a nitro group at the 7-position has yielded compounds with potent and often distinct pharmacological profiles. This guide delves into a comparative analysis of these two substitutions, focusing on their influence on key biological targets implicated in cancer and neurodegenerative diseases.

Comparative Analysis of Biological Activity

While both 5-bromo and 7-nitroindole derivatives have demonstrated significant potential as therapeutic agents, they often exhibit preferences for different biological targets. The 5-bromo substitution is frequently associated with the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression. In contrast, the 7-nitro substitution is a hallmark of potent inhibitors of neuronal Nitric Oxide Synthase (nNOS), an enzyme implicated in neurodegenerative disorders. Interestingly, both substitutions have been explored in the context of stabilizing G-quadruplex DNA structures, particularly that of the c-Myc oncogene promoter, offering a point of convergence in their anticancer applications.

Anticancer Activity: Targeting EGFR and G-Quadruplex DNA

5-Bromoindole Derivatives as EGFR Inhibitors:

A significant body of research has focused on 5-bromoindole derivatives as inhibitors of EGFR tyrosine kinase.[1][2] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[2] Novel 5-bromoindole-2-carboxylic acid derivatives have shown potent antiproliferative activity against cancer cell lines by inhibiting EGFR, leading to cell cycle arrest and apoptosis.[3][4]

5-Nitro- and 7-Nitroindole Derivatives as c-Myc G-Quadruplex Stabilizers:

The promoter region of the c-Myc oncogene can form a G-quadruplex DNA structure, and stabilization of this structure can suppress c-Myc transcription, thereby inhibiting cancer cell growth.[5][6] Both 5-nitro and 7-nitroindole derivatives have been investigated as stabilizers of the c-Myc G-quadruplex.[7][8] Studies on pyrrolidine-substituted 5-nitroindole scaffolds have identified compounds that bind to the c-Myc promoter G-quadruplex, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[7][9]

Neuroprotective Activity: Targeting nNOS

7-Nitroindole Derivatives as nNOS Inhibitors:

Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders.[10] 7-Nitroindazole, a 7-nitroindole derivative, is a well-characterized and relatively specific inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[10][11][12] By inhibiting nNOS, these compounds can mitigate the neurotoxic effects of excessive nitric oxide.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative 5-bromo and 7-nitroindole derivatives against their respective biological targets.

5-Bromoindole Derivatives as EGFR Inhibitors
Compound ID Target Cancer Cell Line IC50 (µM) Reference
Derivative 3aEGFRA549 (Lung Carcinoma)15.6 ± 1.2[2]
HepG2 (Hepatocellular Carcinoma)19.4 ± 1.5[2]
MCF-7 (Breast Adenocarcinoma)25.1 ± 2.1[2]
Derivative 3bEGFRA549 (Lung Carcinoma)22.3 ± 1.8[2]
HepG2 (Hepatocellular Carcinoma)28.7 ± 2.3[2]
MCF-7 (Breast Adenocarcinoma)33.6 ± 2.9[2]
5BDBICVEGFR-2HepG2 (Hepatocellular Carcinoma)14.3[13]
5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders
Compound ID Assay IC50 (µM) Reference
Compound 5Cell Proliferation (HeLa)5.08 ± 0.91[7]
Compound 7Cell Proliferation (HeLa)5.89 ± 0.73[7]
7-Nitroindole Derivatives as nNOS Inhibitors
Compound Assay IC50 / ED50 Reference
7-NitroindazolenNOS inhibition (in vitro)0.47 µM (IC50)[12]
7-NitroindazoleAnti-nociception (in vivo)26 mg/kg (ED50)[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways targeted by these compounds and a general workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS P_EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Bromo_Indole 5-Bromoindole Derivative Bromo_Indole->P_EGFR Inhibits

Inhibition of EGFR Signaling by 5-Bromoindole Derivatives.

nNOS_Signaling_Pathway Glutamate Excessive Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx nNOS nNOS Ca_influx->nNOS Activates NO Nitric Oxide (NO) L_Arginine L-Arginine L_Arginine->NO nNOS Neurotoxicity Neurotoxicity NO->Neurotoxicity Leads to Nitro_Indole 7-Nitroindole Derivative Nitro_Indole->nNOS Inhibits

Inhibition of nNOS Signaling by 7-Nitroindole Derivatives.

G4_Stabilization_Workflow start Start: Evaluate G-Quadruplex Stabilizing Potential fret FRET-Melting Assay start->fret data_analysis Determine ΔTm (Change in Melting Temperature) fret->data_analysis cytotoxicity Cell-Based Assay (e.g., MTT Assay) data_analysis->cytotoxicity ic50 Determine IC50 (Cytotoxicity) cytotoxicity->ic50 gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) ic50->gene_expression downregulation Confirm Downregulation of Target Oncogene (e.g., c-Myc) gene_expression->downregulation end End: Identify Potent G4 Stabilizer downregulation->end

Experimental Workflow for G-Quadruplex Stabilizer Evaluation.

Experimental Protocols

EGFR Kinase Inhibition Assay (Continuous-Read Format)

This protocol measures the inherent potency of compounds against EGFR enzymes.

  • Reagent Preparation : Prepare 10X stocks of EGFR-WT and mutant EGFR enzymes, ATP, and a suitable peptide substrate (e.g., Y12-Sox) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[14]

  • Compound Preparation : Serially dilute the test compounds in 50% DMSO.

  • Pre-incubation : In a 384-well plate, pre-incubate 5 µL of each enzyme dilution with 0.5 µL of the serially diluted compounds for 30 minutes at 27°C.[14]

  • Kinase Reaction Initiation : Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.[14]

  • Data Acquisition : Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes using a plate reader.[14]

  • Data Analysis : Determine the initial velocity from the linear portion of the reaction progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a variable slope model.[14]

nNOS Inhibition Assay (Griess Reagent Method)

This colorimetric assay determines nNOS activity by measuring the production of nitrite, a stable product of NO.

  • Cell Culture and Treatment : Culture nNOS-expressing cells (e.g., 293T/nNOS) in 6-well plates. To induce nNOS activity, treat the cells with a calcium ionophore like A23187 (e.g., 5 µM). For inhibition studies, co-treat the cells with A23187 and varying concentrations of the inhibitor for a specified period (e.g., 8 hours).[15]

  • Sample Collection : Collect the cell culture medium.

  • Griess Reaction : Add Griess Reagent 1 to the collected medium and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent 2 and incubate for another 5-10 minutes.[16]

  • Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader. The intensity of the color is proportional to the nitrite concentration.[17]

  • Data Analysis : Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of inhibition for each inhibitor concentration relative to the control (A23187 treatment alone) and calculate the IC50 value.[15][17]

c-Myc G-Quadruplex Stabilization Assay (FRET-Melting Assay)

This assay measures the ability of a compound to stabilize the G-quadruplex structure by monitoring the change in its melting temperature (Tm).

  • Probe Preparation : Use a dual-labeled DNA oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence, with a fluorescent reporter (e.g., FAM) and a quencher at opposite ends. Dilute the probe to a working concentration (e.g., 2 µM) in a suitable buffer (e.g., 10 mM Sodium Cacodylate, pH 7.4) containing KCl (e.g., 10 mM) and LiCl (e.g., 90 mM).[18]

  • Assay Setup : In a 96-well PCR plate, add the G-quadruplex DNA probe with or without the test compounds at various concentrations.[18]

  • Melting Curve Analysis : Record the fluorescence intensity as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) in a real-time thermocycler.[18]

  • Data Analysis : The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded. Calculate the change in melting temperature (ΔTm) in the presence of the compound compared to the probe alone. A significant increase in Tm indicates stabilization of the G-quadruplex structure by the compound.[18]

Conclusion

The 5-bromo and 7-nitro substitutions on the indole ring direct compounds towards different, yet sometimes overlapping, biological targets. The 5-bromo group appears to favor interactions with the ATP-binding pocket of protein kinases like EGFR, making it a valuable moiety for the development of kinase inhibitors in oncology. Conversely, the 7-nitro group is a key feature for potent and selective inhibition of nNOS, offering therapeutic potential for neurodegenerative diseases. Both substitutions have also shown promise in the stabilization of c-Myc G-quadruplex DNA, highlighting a common ground in their anticancer applications. The choice between these two substitutions in drug design should therefore be guided by the specific biological target and the desired therapeutic outcome. Further head-to-head comparative studies on a wider range of targets will be invaluable for a more comprehensive understanding of their structure-activity relationships and for the rational design of next-generation indole-based therapeutics.

References

cross-reactivity studies of kinase inhibitors based on the 5-bromo-7-nitro-1H-indazole core

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cross-reactivity studies for kinase inhibitors based on the specific 5-bromo-7-nitro-1H-indazole core could not be compiled due to a lack of publicly available research and experimental data. The this compound moiety is cataloged primarily as a chemical intermediate for synthesis.

However, to address the interest in the broader class of indazole-based kinase inhibitors, this guide provides a comparative overview of well-characterized compounds built upon the 1H-indazole scaffold. The indazole structure is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1] Understanding the cross-reactivity profiles of these inhibitors is crucial for developing selective and effective therapeutics with minimal off-target effects.

This guide will focus on a selection of representative 1H-indazole-containing compounds to illustrate the landscape of kinase selectivity. While these compounds share a common structural motif, their varied substitution patterns lead to distinct inhibitory profiles across the human kinome.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical factor in their therapeutic potential. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) or percentage of inhibition for several well-studied 1H-indazole-based kinase inhibitors against a panel of kinases. This data offers a quantitative comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of Representative 1H-Indazole-Based Inhibitors

Kinase TargetUNC2025 (IC50, nM)BMS-777607 (IC50, nM)R428 (Bemcentinib) (IC50, nM)C05 (% Inhibition at 0.5 µM)
MerTK0.8>10,00014-
FLT30.7>10,00043-
AXL33.97-
MET>10,0001.1--
RON-2.6--
Tyro344.312-
PLK4---87.45%
PLK1---15.32%
PLK2---21.89%
PLK3---12.56%
CDK2/cyclin A---25.78%
CDK4/cyclin D3---10.23%
Aurora A---31.45%
Aurora B---28.91%
CHK1---18.67%

Experimental Protocols

Detailed and reproducible methodologies are fundamental to the reliable comparative analysis of kinase inhibitors. The following sections provide step-by-step protocols for key experiments commonly cited in cross-reactivity studies.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.[1]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the 1H-indazole-based compound in 100% DMSO.

  • Reaction Setup: A reaction mixture is prepared containing the kinase of interest, the substrate, and the test compound in a suitable reaction buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).

  • Signal Detection: After incubation, the luminescent kinase assay reagent is added, which stops the kinase reaction and measures the remaining ATP. The luminescence is read using a luminometer.

  • Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.

Cell-Based Kinase Assay (Western Blotting for Phospho-Proteins)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cells in culture (endogenously or exogenously expressing the target kinase)

  • 1H-indazole-based compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total kinase of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Cells are cultured and then treated with various concentrations of the indazole inhibitor for a specific duration.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.

  • Signal Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system.

  • Data Analysis: The intensity of the band corresponding to the phosphorylated substrate is quantified. A reduction in band intensity in inhibitor-treated cells compared to untreated cells indicates the inhibitory activity of the compound. The membrane is often stripped and re-probed for the total protein as a loading control.

Signaling Pathway and Experimental Workflow

Visualizing the biological context and experimental process is essential for understanding the impact of kinase inhibitors.

G cluster_0 General Workflow for Kinase Inhibitor Cross-Reactivity Profiling A Biochemical Assays (e.g., Kinase-Glo, ADP-Glo) B Determine IC50 values against a panel of kinases A->B C Initial Hit Identification & Selectivity Profiling B->C D Cell-Based Assays (e.g., Western Blot, Proliferation Assays) C->D E Confirm on-target and off-target effects in cells D->E F In Vivo Validation (e.g., Xenograft models) E->F

Caption: General workflow for kinase inhibitor cross-reactivity profiling.

G cluster_1 Simplified AXL Signaling Pathway Gas6 Gas6 AXL AXL Receptor Tyrosine Kinase Gas6->AXL binds & activates PI3K PI3K AXL->PI3K phosphorylates ERK ERK AXL->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation R428 R428 (Bemcentinib) (Indazole-based inhibitor) R428->AXL

Caption: Simplified AXL signaling pathway, a target of some indazole-based inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-bromo-7-nitro-1H-indazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-7-nitro-1H-indazole, a halogenated nitroaromatic compound. Adherence to these procedures is critical for mitigating risks and adhering to regulatory standards.

Hazard Identification and Immediate Safety Precautions

Before beginning any disposal-related activities, ensure the following personal protective equipment (PPE) is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1]

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation. Ensure that an eyewash station and safety shower are easily accessible.

Waste Segregation: The First Step to Proper Disposal

Correctly segregating chemical waste is a foundational aspect of safe and compliant disposal. As this compound contains bromine, it is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

Key Principles for Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[2]

  • Use Original Containers: When possible, keep the chemical in its original container to avoid misidentification.[2]

  • Ensure Container Compatibility: Use a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally recommended for halogenated organic waste.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the standard method for disposing of pure this compound and materials contaminated with it.

For Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container, avoiding the generation of dust.

  • Ensure the container is securely sealed and accurately labeled with the chemical name and hazard information.

For Contaminated Labware and Materials (e.g., gloves, weighing paper):

  • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag before being deposited into the solid "Halogenated Organic Waste" container.[2]

  • Glassware should be decontaminated prior to washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[2] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

Accidental Spill Response

In the event of a spill, adhere to the following cleanup and containment protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove any potential sources of ignition from the vicinity.[3]

  • Contain the Spill: Prevent the spill from spreading and entering drains or water courses.[3][4]

  • Absorb and Collect: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For solutions, absorb the spill with an inert, non-combustible material such as vermiculite or a universal binder.[3][4]

  • Package for Disposal: Place the absorbed material and all contaminated items into a suitable, labeled container for disposal.[3][4]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[3]

Final Disposal

The ultimate disposal of this compound waste must be managed by a licensed and approved waste disposal facility. The preferred method is typically controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to neutralize hazardous byproducts.[2]

Crucially, do not dispose of this compound down the drain or in regular trash. [2][3] Such actions can lead to environmental contamination and are in violation of regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[3]

Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key information based on analogous compounds.

ParameterInformationSource
Common Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1]
Personal Protective Equipment (PPE) Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if dust is generated)[1]
Waste Classification Halogenated Organic Waste[2]
Recommended Waste Container High-Density Polyethylene (HDPE)[2]
Final Disposal Method Controlled incineration by a licensed facility[2]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling halogenated and nitroaromatic compounds in a laboratory setting. These protocols are derived from composite information found in the Safety Data Sheets of structurally similar chemicals.

Disposal Workflow

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_collection Collection cluster_final Final Disposal A Identify Waste: This compound (Pure or Contaminated) B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust) A->B C Work in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Solid Waste: - Contaminated gloves, paper - Pure solid compound D->E Solid F Liquid Waste: - Contaminated solvent rinsate D->F Liquid G Place in designated 'Halogenated Organic Solid Waste' container E->G H Place in designated 'Halogenated Organic Liquid Waste' container F->H I Ensure waste container is: - Compatible (e.g., HDPE) - Properly Labeled - Securely Sealed G->I H->I J Consult Institutional EHS Office for specific guidelines I->J K Arrange for pickup by a licensed hazardous waste contractor J->K L Final Disposal via Controlled Incineration K->L

Caption: Step-by-step process for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-bromo-7-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 5-bromo-7-nitro-1H-indazole (CAS No. 316810-82-9). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health effects. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or Viton® gloves are suitable choices. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory Coat or Chemical-resistant ApronA flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is advised.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of the solid compound should occur within a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All manipulations of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • The work area should be clean and free of clutter.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to minimize the risk of spills.

  • Avoid the formation of dust during handling.

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a solution, absorb the spill with an inert, non-combustible material like vermiculite or sand.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone or ethanol) and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Due to its bromine content, this compound is classified as a halogenated organic compound.

  • All waste containing this compound must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[3]

  • Never mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[4]

Disposal Procedure:

  • Collect Waste: Carefully transfer unused solid this compound and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) into a designated, compatible, and properly labeled "Halogenated Organic Waste" container.

  • Rinse Contaminated Glassware: Rinse any contaminated glassware with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the liquid "Halogenated Organic Waste" container.

  • Consult Institutional Guidelines: Follow your institution's Environmental Health and Safety (EHS) office's specific procedures for hazardous waste disposal.

  • Arrange for Professional Disposal: The final disposal of halogenated organic waste must be carried out by a licensed and approved hazardous waste disposal facility. The preferred method is typically controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous halogenated byproducts.

DOT Diagram for Disposal Workflow

Disposal Workflow for this compound A Solid Waste (Unused compound, contaminated PPE) C Segregate into 'Halogenated Organic Waste' Container A->C B Liquid Waste (Contaminated solvents, rinsates) B->C D Label Container Clearly C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F G Controlled Incineration F->G Safe Handling Workflow for this compound A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh and Transfer Carefully (Avoid Dust Formation) C->D E Conduct Experiment D->E F Segregate Waste Properly E->F G Decontaminate Work Area and Glassware E->G H Store Chemical Properly F->H G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-bromo-7-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.